2-Pentadecyl-1,3-dioxolane
Description
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Structure
3D Structure
Properties
CAS No. |
4360-57-0 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h18H,2-17H2,1H3 |
InChI Key |
HTXICYGCTKNGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCCO1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Pentadecyl-1,3-dioxolane from Hexadecanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-pentadecyl-1,3-dioxolane, a cyclic acetal (B89532) derived from hexadecanal (B134135). The document details the chemical principles, experimental protocols, and characterization methods for this compound. Furthermore, it explores the potential applications of long-chain 1,3-dioxolanes in the pharmaceutical and life sciences sectors, including their roles as protecting groups in complex syntheses and their emerging biological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction
The synthesis of this compound from hexadecanal represents a classic example of acetal formation, a fundamental reaction in organic chemistry. This reaction involves the protection of the aldehyde functional group of hexadecanal by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. The resulting this compound is a stable cyclic acetal.
Acetal formation is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product.[1] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. Various Brønsted and Lewis acid catalysts can be employed to facilitate this transformation.[1]
Long-chain acetals like this compound are of interest not only as protected intermediates in the synthesis of complex molecules but also for their potential biological activities. Recent studies have highlighted the role of similar long-chain cyclic acetals as mosquito repellents and as potential modulators of multidrug resistance (MDR) in cancer cells.[2][3]
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the acid-catalyzed reaction of hexadecanal with ethylene glycol. The overall reaction is depicted below:
Reaction:
Hexadecanal + Ethylene Glycol ⇌ this compound + Water
The mechanism involves the initial protonation of the carbonyl oxygen of hexadecanal by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon. A subsequent proton transfer and intramolecular cyclization with the elimination of a water molecule lead to the formation of the protonated this compound. Finally, deprotonation regenerates the acid catalyst and yields the final product.[4]
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from hexadecanal.
Materials and Equipment
| Material/Equipment | Specifications |
| Hexadecanal | ≥95% purity |
| Ethylene glycol | Anhydrous, ≥99% |
| p-Toluenesulfonic acid monohydrate | ≥98% |
| Toluene (B28343) | Anhydrous |
| Saturated sodium bicarbonate solution | |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | Appropriate size |
| Dean-Stark apparatus | |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard glassware for workup |
Synthetic Procedure
-
Reaction Setup: A 250 mL round-bottom flask is charged with hexadecanal (e.g., 0.1 mol), ethylene glycol (e.g., 0.12 mol, 1.2 equivalents), and toluene (e.g., 100 mL).
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.001-0.005 mol) is added to the mixture.
-
Azeotropic Distillation: The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux with vigorous stirring. The water-toluene azeotrope is collected in the Dean-Stark trap.
-
Reaction Monitoring: The progress of the reaction is monitored by the amount of water collected in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the theoretical amount of water has been collected.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization Data
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₂ |
| Molecular Weight | 284.48 g/mol |
| Spectroscopic Data | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃) | ~4.8-5.0 ppm (t, 1H, O-CH-O), ~3.8-4.0 ppm (m, 4H, O-CH₂-CH₂-O), ~1.6 ppm (m, 2H, CH₂ adjacent to the ring), ~1.2-1.4 ppm (br s, 26H, -(CH₂)₁₃-), ~0.88 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~104 ppm (O-CH-O), ~65 ppm (O-CH₂-CH₂-O), ~34 ppm (CH₂ adjacent to the ring), ~22-32 ppm (-(CH₂)₁₄-), ~14 ppm (-CH₃) |
| Mass Spectrometry (EI) | m/z 284 (M⁺), fragments corresponding to the loss of alkyl chain and parts of the dioxolane ring. |
| Infrared (IR) | ~2920, 2850 cm⁻¹ (C-H stretch), ~1100-1200 cm⁻¹ (C-O stretch) |
Potential Applications in Drug Development
The 1,3-dioxolane (B20135) moiety is a versatile functional group in the context of drug development. Its primary application is as a protecting group for aldehydes and ketones during multi-step syntheses of complex pharmaceutical compounds.[5] The stability of the cyclic acetal under neutral and basic conditions allows for selective transformations on other parts of the molecule.
Furthermore, long-chain 2-alkyl-1,3-dioxolanes are being investigated for their own biological activities. For instance, certain cyclic acetals have demonstrated potent and long-lasting mosquito repellent properties, outperforming commercial repellents like DEET in some studies.[2][6] This suggests a potential for developing novel, safe, and effective insect repellents.
In the field of oncology, derivatives of 1,3-dioxolane have been synthesized and evaluated as modulators to overcome multidrug resistance (MDR) in cancer cells.[3] MDR is a significant challenge in chemotherapy, and compounds that can reverse this resistance are of great interest. The lipophilic nature of the long pentadecyl chain in this compound could influence its interaction with cell membranes and drug efflux pumps like P-glycoprotein, a key player in MDR.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of this compound. The acid-catalyzed acetalization of hexadecanal with ethylene glycol is a robust and well-established method for its preparation. The resulting long-chain cyclic acetal is a valuable intermediate for organic synthesis and may possess interesting biological properties relevant to the development of new pharmaceuticals and healthcare products. The provided experimental protocols and characterization data serve as a practical resource for researchers in the field. Further investigation into the biological activities of this compound and related long-chain acetals is warranted to fully explore their therapeutic potential.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclic Acetals as Novel Long-Lasting Mosquito Repellents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preparation of 2-Pentadecyl-1,3-dioxolane using Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Pentadecyl-1,3-dioxolane, a valuable intermediate in various chemical syntheses, including drug development. The document details the core principles of the reaction, provides an adaptable experimental protocol, summarizes relevant quantitative data, and visualizes the reaction mechanism and workflow.
Introduction
This compound, also known as hexadecanal (B134135) ethylene (B1197577) acetal (B89532), belongs to the class of cyclic acetals. The 1,3-dioxolane (B20135) moiety serves as a protecting group for the aldehyde functionality of palmitaldehyde (hexadecanal). This protection is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo chemical transformations under conditions that would otherwise affect the aldehyde. The formation of this cyclic acetal is achieved through the acid-catalyzed reaction of palmitaldehyde with ethylene glycol.
Core Principles of the Reaction
The synthesis of this compound from palmitaldehyde and ethylene glycol is a reversible acid-catalyzed nucleophilic addition-elimination reaction. The key principle driving the reaction towards the product is the removal of water, a byproduct of the reaction, thereby shifting the equilibrium in favor of the acetal formation according to Le Châtelier's principle.
The reaction is typically carried out in a non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, allowing for the continuous removal of water using a Dean-Stark apparatus. Various acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not extensively reported with precise yield data under varied conditions, the following is a representative and adaptable experimental procedure based on standard methods for the preparation of 2-alkyl-1,3-dioxolanes from long-chain aldehydes.
Materials:
-
Palmitaldehyde (Hexadecanal)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: A two-necked round-bottom flask is charged with a magnetic stir bar, palmitaldehyde (1.0 eq), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq). The flask is fitted with a Dean-Stark apparatus, which is topped with a reflux condenser. The apparatus is filled with toluene.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Characterization: The final product can be further purified by vacuum distillation or column chromatography if necessary. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 2-alkyl-1,3-dioxolanes, which can serve as a reference for the synthesis of this compound.
| Aldehyde/Ketone | Diol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Salicylaldehyde | Ethylene Glycol | Montmorillonite K10 | Toluene | 4 | Reflux | 93 | [1] |
| Benzaldehyde | Ethylene Glycol | Sulfonic acid functionalized MIL-101(Cr) | - | 0.5 | 80 | 97 (conversion) | [2] |
| Various aldehydes | Ethylene Glycol | 0.1 mol% HCl | Ethylene Glycol | 0.5 | Ambient | >99 (conversion) | [3] |
| Propiophenone | Pentane-1,3,5-triol | p-TsOH | Toluene | 1.5 | Reflux | 90 | [4] |
| Benzaldehyde | Pentane-1,3,5-triol | p-TsOH | CH₂Cl₂ | 16 | Reflux | 78 | [4] |
Mandatory Visualizations
Reaction Mechanism
The acid-catalyzed formation of this compound proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by ethylene glycol, and subsequent intramolecular cyclization and dehydration.
References
Chemical and physical properties of 2-Pentadecyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Pentadecyl-1,3-dioxolane. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from computational predictions and established knowledge of related 1,3-dioxolane (B20135) structures. It includes a summary of physicochemical properties, proposed experimental protocols for synthesis and analysis, and a discussion of the potential biological activities of the broader class of 1,3-dioxolanes. This document aims to serve as a foundational resource for researchers interested in the study and potential applications of this compound.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models. Experimental validation of these properties is recommended for any research application.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₂ | PubChem[1] |
| Molecular Weight | 284.48 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4360-57-0 | ChemicalBook[2][3] |
| Predicted Boiling Point | 333.6 ± 10.0 °C | LookChem |
| Predicted Density | 0.880 ± 0.06 g/cm³ | LookChem |
| XLogP3 (Computed) | 7.6 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 18.5 Ų | PubChem[1] |
| Canonical SMILES | CCCCCCCCCCCCCCCC1OCCO1 | PubChem[1] |
| InChI Key | HTXICYGCTKNGOD-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the current literature. The following protocols are adapted from general methods for the synthesis and analysis of long-chain acetals and 1,3-dioxolanes.
Synthesis of this compound
The synthesis of this compound can be achieved via the acetalization of hexadecanal (B134135) with ethylene (B1197577) glycol in the presence of an acid catalyst.
Reaction:
Hexadecanal + Ethylene Glycol ⇌ this compound + Water
Materials:
-
Hexadecanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexadecanal, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography.
Procedure (Column Chromatography):
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analytical Methods
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for confirming the identity and purity of this compound.
Instrumentation and Conditions (Suggested):
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation from any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
Sample Preparation:
Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane) before injection.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
Instrumentation and Conditions (Suggested):
-
Spectrometer: 300 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
Sample Preparation:
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.
Biological Activity
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of 1,3-dioxolane derivatives has been reported to exhibit various biological activities.
Studies have shown that some 1,3-dioxolane compounds possess antibacterial and antifungal properties.[4][5][6] The mechanism of action is not fully elucidated but may be related to the disruption of microbial cell membranes or interference with essential metabolic pathways. It is important to note that the biological activity of these compounds is highly dependent on the nature and position of the substituents on the dioxolane ring.
Further research is required to determine if this compound exhibits any significant biological effects.
Visualizations
As there is no information on signaling pathways for this compound, the following diagrams illustrate the proposed experimental workflow for its synthesis and analysis.
Caption: Proposed workflow for the synthesis and analysis of this compound.
Caption: Logical relationship of reactants and products in the synthesis of this compound.
Conclusion
This technical guide consolidates the currently available information on this compound. While computational data provides a solid starting point for understanding its physicochemical properties, there is a clear need for experimental studies to validate these predictions and to explore the synthesis, reactivity, and potential biological activities of this compound. The proposed experimental protocols offer a framework for initiating such investigations. Future research will be crucial in elucidating the specific characteristics and potential applications of this compound in various scientific and industrial fields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of acetals from aldehydes and alcohols under basic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. US4513144A - Acetal purification with superoxides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 2-Pentadecyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 2-Pentadecyl-1,3-dioxolane. This information is crucial for its identification, purity assessment, and quality control in research and development settings.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values based on the analysis of structurally similar compounds and general principles of spectroscopy.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.85 | Triplet | 1H | O-CH-O |
| ~3.95 - 3.85 | Multiplet | 4H | O-CH₂-CH₂-O |
| ~1.65 | Quintet | 2H | -CH-CH₂-(CH₂)₁₂-CH₃ |
| ~1.40 - 1.20 | Multiplet | 26H | -(CH₂)₁₃-CH₃ |
| ~0.88 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~109.5 | O-CH-O |
| ~65.0 | O-CH₂-CH₂-O |
| ~34.0 | -CH-CH₂-(CH₂)₁₂-CH₃ |
| ~31.9 | -(CH₂)ₙ- (chain) |
| ~29.7 - 29.3 | -(CH₂)ₙ- (chain) |
| ~24.5 | -CH-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₈H₃₆O₂), the predicted molecular weight is 284.48 g/mol . The electron ionization (EI) mass spectrum is expected to show the following characteristic fragments.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion |
| 284 | [M]⁺ (Molecular Ion) |
| 283 | [M-H]⁺ |
| 143 | [M - C₁₀H₂₁]⁺ (α-cleavage) |
| 115 | [M - C₁₂H₂₅]⁺ (α-cleavage) |
| 87 | [C₄H₇O₂]⁺ (Dioxolane ring fragment) |
| 73 | [C₃H₅O₂]⁺ (Dioxolane ring fragment) |
| 43 | [C₃H₇]⁺ (Alkyl chain fragment) |
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption frequencies for this compound are summarized below.
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2850 | Strong | C-H stretching (alkyl chain) |
| 1465 | Medium | C-H bending (CH₂) |
| 1375 | Medium | C-H bending (CH₃) |
| 1200 - 1000 | Strong | C-O stretching (acetal) |
Experimental Protocols
The following section details a general methodology for the synthesis and characterization of this compound.
This procedure is based on the acid-catalyzed acetalization of hexadecanal (B134135) with ethylene (B1197577) glycol.[1][2]
Materials:
-
Hexadecanal (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexadecanal, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, multiplicities, and integration values.
Mass Spectrometry:
-
Introduce a diluted solution of the sample into the mass spectrometer, typically using a gas chromatograph (GC-MS) for separation and ionization.
-
Use electron ionization (EI) at 70 eV.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Infrared Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Pentadecyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Pentadecyl-1,3-dioxolane. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on established chemical shift principles for analogous structures, including 2-alkyl-1,3-dioxolanes and long-chain alkanes. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided.
Molecular Structure
The structure of this compound is fundamental to understanding its NMR spectra. The molecule consists of a five-membered dioxolane ring substituted at the C2 position with a fifteen-carbon alkyl chain (pentadecyl group).
Caption: Chemical structure of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of similar structures and general NMR principles.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 5.0 | Triplet (t) | 1H | H-2 (methine proton on the dioxolane ring) |
| ~3.8 - 4.0 | Multiplet (m) | 4H | H-4, H-5 (methylene protons on the dioxolane ring) |
| ~1.6 - 1.7 | Multiplet (m) | 2H | H-1' (methylene protons adjacent to the dioxolane ring) |
| ~1.2 - 1.4 | Broad Singlet | ~24H | -(CH₂)₁₂- (methylene protons of the pentadecyl chain) |
| ~0.8 - 0.9 | Triplet (t) | 3H | -CH₃ (terminal methyl group of the pentadecyl chain) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~103 - 105 | C-2 (acetal carbon) |
| ~64 - 66 | C-4, C-5 (dioxolane methylene (B1212753) carbons) |
| ~34 - 36 | C-1' (methylene carbon adjacent to the dioxolane ring) |
| ~29 - 32 | -(CH₂)₁₂- (bulk methylene carbons of the pentadecyl chain) |
| ~22 - 24 | Methylene carbon adjacent to the terminal methyl group |
| ~14 | -CH₃ (terminal methyl carbon) |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
A standardized workflow ensures sample consistency and quality.
Caption: Workflow for NMR sample preparation.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
¹H NMR Spectroscopy Acquisition Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.
-
Number of Scans (ns): 8-16 scans are generally adequate for a sample of this concentration.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover the expected chemical shifts.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy Acquisition Parameters
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a much longer delay (e.g., 5 times the longest T₁ of the carbons of interest) and an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): A spectral width of approximately 200-240 ppm, centered around 100-120 ppm, will encompass the expected range of carbon chemical shifts.
-
Temperature: 298 K (25 °C).
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and the solvent triplet at 77.16 ppm for ¹³C NMR are commonly used as internal references.
-
Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of all significant peaks are identified.
-
Structural Assignment: The chemical shifts, multiplicities, and integration values are used to assign the signals to the specific protons and carbons in the this compound molecule.
This guide provides a foundational framework for the NMR analysis of this compound. While the provided data is predictive, the detailed experimental protocols will enable researchers to acquire high-quality, publishable spectra for this and structurally related compounds.
Mass spectrometry fragmentation pattern of 2-Pentadecyl-1,3-dioxolane
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Pentadecyl-1,3-dioxolane
Introduction
This compound (C18H36O2, MW: 284.48 g/mol ) is a cyclic acetal (B89532) formed from the reaction of hexadecanal (B134135) and ethylene (B1197577) glycol.[1] As with many organic molecules, mass spectrometry is a critical analytical technique for its structural elucidation and identification. This guide provides a detailed analysis of the expected fragmentation pattern of this compound, primarily under Electron Ionization (EI) conditions, which is a common method for GC-MS analysis. The fragmentation of cyclic acetals is characterized by distinct cleavage pathways that provide significant structural information.[2][3]
Primary Fragmentation Pathways
Upon electron ionization, this compound forms an energetically unstable molecular ion ([M]+•) that undergoes fragmentation. The fragmentation pattern is dominated by cleavage events initiated at the dioxolane ring, driven by the stability of the resulting oxygen-containing cations.
Molecular Ion Peak ([M]+•) The molecular ion peak at m/z 284 is expected to be of very low abundance or entirely absent.[4] This is a common characteristic for long-chain aliphatic compounds and acetals, which tend to fragment readily.[4][5]
Alpha (α)-Cleavage The most significant fragmentation pathway for this compound is the alpha-cleavage of the bond between the C2 carbon of the dioxolane ring and the attached pentadecyl chain.[4][6] This homolytic cleavage is driven by the ability of the adjacent oxygen atoms to stabilize the resulting positive charge. This reaction leads to the formation of a stable, resonance-stabilized oxonium ion and a pentadecyl radical.
-
Formation of the Base Peak (m/z 73): The cleavage results in the loss of the C15H31• radical, with the charge being retained by the dioxolane moiety. This generates the 1,3-dioxolan-2-ylium ion ([C3H5O2]+) at an m/z of 73. Due to its high stability, this fragment is anticipated to be the base peak in the mass spectrum.
Fragmentation of the Alkyl Chain The long pentadecyl side chain can also undergo fragmentation, leading to a characteristic series of hydrocarbon clusters. These peaks are typically separated by 14 mass units, corresponding to the sequential loss of CH2 groups.[7] This results in a pattern of peaks at m/z values such as 43, 57, 71, 85, etc., corresponding to [CnH2n+1]+ ions. However, the intensity of these alkyl fragments is generally much lower than the base peak at m/z 73.
Data Presentation: Summary of Key Fragments
The following table summarizes the principal ions expected in the 70 eV EI mass spectrum of this compound.
| m/z | Proposed Ion Structure/Formula | Fragmentation Origin | Expected Relative Intensity |
| 284 | [C18H36O2]+• | Molecular Ion (M+) | Very Low / Absent |
| 73 | [C3H5O2]+ | α-cleavage at C2, loss of •C15H31 | 100% (Base Peak) |
| 43 | [C2H3O]+ | Further fragmentation of the dioxolane ring | Moderate |
| 57, 71, 85... | [CnH2n+1]+ | Fragmentation of the pentadecyl chain | Low |
Experimental Protocols
A standard method for analyzing this compound involves Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 20:1 is common for initial analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
Mandatory Visualization
The primary fragmentation pathway of this compound is visualized below.
References
- 1. This compound | C18H36O2 | CID 552019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Natural Occurrence and Biological Sources of 2-Pentadecyl-1,3-dioxolane
Affiliation: Google Research
Abstract
This technical guide addresses the current scientific understanding of the natural occurrence and biological sources of the chemical compound 2-Pentadecyl-1,3-dioxolane. A comprehensive review of available scientific literature and chemical databases was conducted to ascertain its presence in plants, insects, marine organisms, and other natural sources. The findings of this extensive search are presented herein.
Introduction to this compound
This compound is a chemical compound classified as a cyclic acetal (B89532). Its structure consists of a five-membered dioxolane ring to which a fifteen-carbon alkyl chain (a pentadecyl group) is attached at the second position. The chemical structure is as follows:
-
Chemical Formula: C₁₈H₃₆O₂
-
CAS Number: 4360-57-0
-
Molecular Weight: 284.48 g/mol
Acetal groups, in general, are often used in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their susceptibility to hydrolysis under acidic conditions. The long alkyl chain in this compound imparts significant lipophilicity to the molecule.
Natural Occurrence and Biological Sources
A thorough and systematic search of scientific databases and literature was performed to identify any reported natural occurrences or biological sources of this compound. The search included investigations into its potential presence in:
-
Plant metabolomes, including essential oils and cuticular waxes
-
Insect semiochemicals, such as pheromones and defensive secretions
-
Marine invertebrate and algal metabolites
-
Fungal and microbial volatile organic compounds
Despite these extensive efforts, as of the date of this guide, there is no scientific literature available that reports the isolation or identification of this compound from any natural source.
The compound is commercially available from various chemical suppliers, indicating its synthesis for research and industrial purposes rather than extraction from natural materials.
Discussion
The absence of this compound in the known natural product literature is a significant finding. While the 1,3-dioxolane (B20135) ring system is present in some naturally occurring molecules, the specific combination with a pentadecyl chain at the C2 position has not been documented as a biological product.
It is important to distinguish this compound from other structurally related compounds that have been identified in nature:
-
Other Dioxolanes: A variety of other dioxolane derivatives, often with more complex structures and different substituents, have been isolated from natural sources. These often possess biological activities, but they are structurally distinct from the compound .
-
Long-Chain Alkanes and Fatty Aldehydes: The pentadecyl group is a component of many natural lipids. Its precursor, hexadecanal (B134135) (the aldehyde from which this compound is synthetically derived), is found in some biological systems. However, the formation of the specific cyclic acetal with ethylene (B1197577) glycol to produce this compound has not been observed as a natural metabolic process.
The logical relationship for the synthesis of this compound, which has not been observed in nature, is depicted below. This diagram illustrates the chemical reaction that would be required.
Initial Biological Activity Screening of 2-Pentadecyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentadecyl-1,3-dioxolane is a heterocyclic organic compound belonging to the 1,3-dioxolane (B20135) class. While specific biological activity data for this compound is not extensively documented in current literature, the 1,3-dioxolane scaffold is a recurring motif in a variety of biologically active molecules.[1][2][3] Compounds featuring this ring system have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, antiviral, anesthetic, and anticonvulsant properties.[1][3] This technical guide provides an overview of the initial biological activity screening methodologies and presents data from related 1,3-dioxolane derivatives to inform potential research directions for this compound.
Antimicrobial and Antifungal Activity
The 1,3-dioxolane ring is a key structural feature in several antifungal agents, such as ketoconazole (B1673606) and itraconazole.[2] Various synthetic 1,3-dioxolane derivatives have been evaluated for their antibacterial and antifungal activities.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 1,3-dioxolane derivatives against various microbial strains. It is important to note that these are not values for this compound but for other compounds within the same chemical class.
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Chiral and Racemic 1,3-dioxolanes | Staphylococcus aureus | 625 - 1250 | [1] |
| Chiral and Racemic 1,3-dioxolanes | Staphylococcus epidermidis | Not specified, but showed excellent activity | [1] |
| Chiral and Racemic 1,3-dioxolanes | Pseudomonas aeruginosa | Not specified, but showed perfect activity | [1] |
| Chiral and Racemic 1,3-dioxolanes | Enterococcus faecalis | 625 | [1] |
| Chiral and Racemic 1,3-dioxolanes | Candida albicans | Not specified, but showed excellent activity | [1] |
| Substituted 1,3-dioxolanes | S. aureus, S. epidermidis, E. faecalis, P. aeruginosa, C. albicans | 156 - 1250 | [2] |
| 1,3-dioxolane derivatives | E. faecalis, S. epidermidis (planktonic cells) | 9.76 - 39.06 | [4] |
| 1,3-dioxolane derivatives | E. faecalis, S. epidermidis (biofilm eradication) | 2000 - 5000 | [4] |
Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The test compound (e.g., a 1,3-dioxolane derivative) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial screening using the microbroth dilution method.
Anticancer Activity
Several compounds containing the 1,3-dioxolane ring have been investigated for their potential as anticancer agents.[5][6] For instance, certain dioxolane analogs have shown potent activity against a variety of human cancer cell lines, with some exhibiting GI50 values in the nanomolar range.[5] Another example is β-L-dioxolane-cytidine, a nucleoside analogue with the unnatural L configuration, which has demonstrated anticancer activity.[6]
Quantitative Data Summary
The following table presents growth inhibition (GI50) data for some 1,3-dioxolane derivatives against human cancer cell lines.
| Compound Type | Cancer Cell Line | GI50 Value | Reference |
| Dihydrodioxin and Dioxol Analogs | Various (panel of 60) | <100 nM | [5] |
| Diaryl-acrylonitrile Analogue | SF-539, MDA-MB-435, OVCAR-3, A498 | <10 nM | [5] |
| DMU-212 (related structure) | SNB-75 (CNS), MDA-MB-435 (Melanoma), A498 (Renal), MCF7 (Breast) | 0.74 - 1.88 µM | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a potential medicinal agent.
-
Cell Seeding: Human cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for in vitro anticancer screening using the MTT assay.
Other Potential Biological Activities
The 1,3-dioxolane scaffold has been associated with a range of other biological activities, suggesting further avenues for the screening of this compound.
-
Anti-inflammatory Activity: Some natural and synthetic compounds are known to possess anti-inflammatory properties through various mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines.[7][8][9] Given the structural diversity of anti-inflammatory agents, 1,3-dioxolane derivatives could be evaluated in relevant assays (e.g., COX inhibition, measurement of nitric oxide production in macrophages).
-
Antiviral Activity: Certain 1,3-dioxolane-containing nucleoside analogs have demonstrated antiviral effects.[1] This suggests that this compound could be screened against a panel of viruses.
-
Anesthetic and Anticonvulsant Activities: The literature also points to anesthetic and anticonvulsant properties within the 1,3-dioxolane class, indicating potential for neurological activity.[1]
While direct experimental data on the biological activity of this compound is currently sparse, the well-documented and diverse pharmacological profile of the broader 1,3-dioxolane class of compounds provides a strong rationale for its investigation. The established antimicrobial and anticancer activities of many 1,3-dioxolane derivatives suggest that this compound is a promising candidate for initial biological screening. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to explore the potential therapeutic applications of this compound. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of beta-L-dioxolane-cytidine, a novel nucleoside analogue with the unnatural L configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.ufjf.br [www2.ufjf.br]
- 8. Antioxidants and inflammatory disease: synthetic and natural antioxidants with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Enigmatic 2-Pentadecyl-1,3-dioxolane: A Review of Its Chemistry and a Call for Further Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentadecyl-1,3-dioxolane, a long-chain alkyl derivative of the 1,3-dioxolane (B20135) heterocyclic ring system, presents a unique combination of a polar acetal (B89532) functionality and a nonpolar fifteen-carbon chain. Despite its simple structure, a comprehensive review of the scientific literature reveals a surprising scarcity of information regarding its specific discovery, history, and biological applications. This technical guide aims to consolidate the available chemical data for this compound, provide a generalized experimental protocol for its synthesis based on established methods for related compounds, and highlight the significant gaps in our knowledge that warrant future investigation. The lack of empirical data necessitates a reliance on predicted properties and generalized methodologies, underscoring the nascent stage of research on this particular molecule.
Introduction
The 1,3-dioxolane ring is a fundamental five-membered oxygen-containing heterocycle, widely recognized in organic chemistry as a protective group for carbonyl compounds and as a structural motif in various biologically active molecules. The attachment of a long lipophilic pentadecyl chain at the 2-position of this ring suggests potential applications in areas requiring specific solubility characteristics, such as in the formulation of fragrances, pharmaceuticals, or as a chemical intermediate in the synthesis of complex lipids. However, the scientific literature is largely silent on the specific history of this compound's discovery and its subsequent investigation. This guide serves as a foundational document, summarizing the known chemical properties and proposing a synthetic route, thereby providing a starting point for researchers interested in exploring the potential of this understudied compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₂ | PubChem[1] |
| Molecular Weight | 284.48 g/mol | ChemicalBook[2] |
| CAS Number | 4360-57-0 | ChemicalBook[2][3] |
| Boiling Point (Predicted) | 333.6 ± 10.0 °C | ChemicalBook[2] |
| Density (Predicted) | 0.880 ± 0.06 g/cm³ | ChemicalBook[2] |
| XLogP3 (Predicted) | 7.6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Hexadecanal (B134135) cyclic ethylene (B1197577) acetal | PubChem[1] |
Synthesis of this compound: A Generalized Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, a standard and effective method for the preparation of 2-alkyl-1,3-dioxolanes is the acid-catalyzed acetalization of the corresponding aldehyde with ethylene glycol. The following protocol is a generalized procedure based on these established methods.
Objective: To synthesize this compound from hexadecanal and ethylene glycol.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of this compound.
Materials:
-
Hexadecanal (1.0 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, a Dean-Stark apparatus, a reflux condenser, and a separatory funnel.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexadecanal, ethylene glycol, and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization:
The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2. A generalized experimental workflow for the synthesis of this compound.
Discussion and Future Directions
The significant lack of published research on this compound is a critical finding of this literature review. While its synthesis can be reasonably predicted based on established chemical principles, the absence of reported biological studies or specific applications is noteworthy. This presents a clear opportunity for future research.
Key areas for investigation include:
-
Definitive Synthesis and Characterization: A thorough study reporting the optimized synthesis of this compound with complete spectroscopic and physical characterization is needed to provide a reliable reference for future work.
-
Exploration of Biological Activity: Given that other 1,3-dioxolane derivatives have shown biological activity, screening this compound for various biological effects, such as antimicrobial, antifungal, or anticancer properties, is a logical next step. Its long alkyl chain may facilitate membrane interactions, a property that could be exploited in drug design.
-
Physicochemical and Formulation Studies: Investigation into the surfactant properties and its behavior in emulsions and microemulsions could reveal applications in cosmetics, food science, or drug delivery systems.
Conclusion
This compound remains a molecule of unrealized potential. This guide has synthesized the limited available information and provided a practical, albeit generalized, framework for its synthesis. The clear message from this review is the pressing need for foundational research to uncover the history, properties, and potential applications of this intriguing long-chain heterocyclic compound. It is hoped that this document will serve as a catalyst for such investigations, paving the way for new discoveries in the fields of chemistry and the life sciences.
References
Solubility of 2-Pentadecyl-1,3-dioxolane in organic solvents
An In-depth Technical Guide to the Solubility of 2-Pentadecyl-1,3-dioxolane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document outlines a predicted solubility profile based on fundamental chemical principles and analysis of structurally similar molecules. Furthermore, it furnishes a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents, intended to guide researchers in generating precise empirical data.
Introduction to this compound
This compound is a heterocyclic acetal (B89532) with the chemical formula C₁₈H₃₆O₂.[1] Structurally, it consists of a five-membered 1,3-dioxolane (B20135) ring substituted at the C2 position with a long, fifteen-carbon alkyl chain (pentadecyl group). This structure is typically formed through the ketalization of a ketone or acetalization of an aldehyde with ethylene (B1197577) glycol.[2][3] The solubility of this molecule is governed by the interplay between its two primary structural features:
-
The Pentadecyl Tail: This long hydrocarbon chain is non-polar and hydrophobic, dominating the molecule's overall character.
-
The 1,3-Dioxolane Ring: The two ether oxygen atoms in the ring introduce a degree of polarity and can act as hydrogen bond acceptors.[4]
This dual nature suggests that this compound will have an amphiphilic character, influencing its solubility across a range of organic solvents.[5]
Predicted Solubility Profile
Based on the "like dissolves like" principle, the significant non-polar character imparted by the C15 alkyl chain is the primary determinant of the compound's solubility. The polar dioxolane head has a lesser, though not negligible, influence.
Data Presentation
The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | The non-polar pentadecyl chain will have strong van der Waals interactions with these solvents. |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Similar to aliphatic solvents, strong non-polar interactions will drive dissolution. |
| Polar Aprotic | THF, Diethyl Ether, Ethyl Acetate, Acetone | Moderate to High | These solvents can interact favorably with both the polar dioxolane ring and the non-polar alkyl chain. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The hydrogen-bonding network of the alcohols will be disrupted by the long hydrophobic tail, limiting miscibility.[6] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The large, non-polar alkyl group makes the molecule highly hydrophobic, preventing dissolution in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and commonly used technique.
Objective
To quantitatively determine the concentration of this compound in a saturated solution of a selected organic solvent at a controlled temperature and pressure.
Materials and Equipment
-
Compound: Pure this compound (>98% purity)
-
Solvents: HPLC or analytical grade solvents of interest
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer or thermocouple
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Autosampler vials
-
Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration.
-
Perform a series of dilutions to prepare at least five standard solutions that bracket the expected solubility range.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial (e.g., 100 mg of solid to 5 mL of solvent). The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial. Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed autosampler vial. The filter removes suspended microcrystals, ensuring only the dissolved compound is measured.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Analyze the standard solutions and the prepared samples using a validated GC-FID or GC-MS method.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
-
Calculation:
-
Use the regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the protocol for determining solubility.
Caption: Workflow for quantitative solubility determination.
References
Methodological & Application
Application Notes and Protocols: 2-Pentadecyl-1,3-dioxolane as a Protecting Group for Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-pentadecyl-1,3-dioxolane as a protecting group for aldehydes. This information is intended to guide researchers in the strategic application of this protecting group in complex organic syntheses.
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Aldehydes, being highly reactive electrophiles, often require protection to allow for chemical transformations on other parts of a molecule. The 1,3-dioxolane (B20135) protecting group, formed by the reaction of an aldehyde with ethylene (B1197577) glycol, is a robust and versatile option. The use of a long alkyl chain substituent, as in this compound, can impart specific solubility and steric properties that may be advantageous in certain synthetic routes, particularly in the synthesis of lipophilic molecules.
1,3-Dioxolanes are stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents.[1] Their removal, or deprotection, is typically achieved under acidic conditions, regenerating the aldehyde.[1][2]
Chemical Properties and Stability
The stability of the 1,3-dioxolane ring is a key consideration in its application. The pentadecyl group at the 2-position does not significantly alter the fundamental chemical reactivity of the dioxolane ring but does increase the lipophilicity of the protected molecule.
General Stability of 1,3-Dioxolanes:
| Reagent/Condition | Stability |
| Strong Bases (e.g., NaOH, KOtBu) | Stable[1] |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable[2] |
| Hydride Reducing Agents (e.g., LiAlH4, NaBH4) | Stable[2] |
| Mild Oxidizing Agents (e.g., PCC, PDC) | Generally Stable |
| Catalytic Hydrogenation | Stable |
| Acidic Conditions (aqueous) | Labile[1] |
Strategic Applications
The this compound protecting group is particularly useful in the following scenarios:
-
Synthesis of Lipophilic Molecules: The long alkyl chain enhances solubility in nonpolar organic solvents, which can be beneficial for reactions and purifications.
-
Multi-step Syntheses Requiring Basic or Nucleophilic Conditions: The stability of the dioxolane ring under these conditions allows for a wide range of subsequent chemical transformations.
-
Selective Protection of Aldehydes: Aldehydes can be selectively protected in the presence of less reactive ketones.[3]
Experimental Protocols
The following are generalized protocols for the formation and cleavage of this compound. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: Protection of an Aldehyde as a this compound
This protocol describes the acid-catalyzed formation of the 1,3-dioxolane from an aldehyde and ethylene glycol.
Materials:
-
Aldehyde (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TsOH) (0.01 equiv) or other acid catalyst
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, ethylene glycol, and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and the reaction is complete as monitored by TLC or GC/MS.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Reaction Conditions for Acetal Formation:
| Catalyst | Solvent | Temperature | Typical Reaction Time | Yield |
| p-TsOH | Toluene | Reflux | 2-12 h | High |
| H2SO4 | Dichloromethane | Room Temp | 4-24 h | Good to High |
| Lewis Acids (e.g., Sc(OTf)3) | Dichloromethane | Room Temp | 1-6 h | High |
Protocol 2: Deprotection of this compound
This protocol describes the acid-catalyzed hydrolysis of the 1,3-dioxolane to regenerate the aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Acetone-water mixture (e.g., 9:1 v/v)
-
Hydrochloric acid (1 M) or other acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297) or other suitable organic solvent
Procedure:
-
Dissolve the this compound in an acetone-water mixture in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC/MS.
-
Upon completion, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Deprotection Conditions:
| Reagent | Solvent | Temperature | Typical Reaction Time |
| HCl (aq) | Acetone/H2O | Room Temp | 1-8 h |
| Acetic Acid (aq) | THF/H2O | Room Temp - 50 °C | 2-24 h |
| Amberlyst-15 | Acetone/H2O | Room Temp | 1-12 h |
Visualizations
Caption: General workflow for aldehyde protection and deprotection.
Caption: Mechanism of formation and hydrolysis of 1,3-dioxolanes.
Caption: Decision tree for using this compound.
References
Application Notes & Protocols: Acetalization of Long-Chain Aldehydes
Introduction
Acetalization is a robust and widely employed method in organic synthesis for the protection of aldehyde functional groups.[1][2] This reversible reaction, typically catalyzed by acid, converts reactive aldehydes into stable acetals, which are inert to a variety of nucleophilic and basic conditions.[3][4] For long-chain aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals, fragrances, and polymers, their protection as acetals is a critical step to prevent unwanted side reactions during multi-step syntheses.[5] This document provides detailed experimental protocols, quantitative data, and visual guides for the effective acetalization of long-chain aldehydes.
General Principles of Acetalization
The formation of an acetal (B89532) involves the reaction of an aldehyde with two equivalents of an alcohol or one equivalent of a diol in the presence of an acid catalyst.[4] The reaction proceeds through a hemiacetal intermediate. Because the reaction is an equilibrium, it must be driven to completion, typically by removing the water generated during the reaction.[6][7] This is commonly achieved using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope.[6]
Common catalysts for this transformation include:
-
Homogeneous Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][2][8]
-
Homogeneous Lewis acids: Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate.[9]
-
Heterogeneous acid catalysts: Amberlyst-15 resin, zeolites, and silica-supported acids, which offer advantages in terms of easy separation and reusability.[8][10]
The use of diols, such as ethylene (B1197577) glycol or 1,3-propanediol, is often preferred as it forms a more stable cyclic acetal in a single intramolecular step, which is entropically favored.[7][11][12]
Experimental Workflow & Reaction Mechanism
The general workflow for the acetalization of a long-chain aldehyde is depicted below, followed by the detailed acid-catalyzed reaction mechanism.
Data Presentation: Catalyst and Substrate Scope
The choice of catalyst and reaction conditions significantly impacts the efficiency of acetalization. The following tables summarize representative data for the acetalization of long-chain aldehydes.
Table 1: Acetalization of Dodecanal (B139956) with Various Alcohols/Diols Conditions: Dodecanal (2 mmol), 0.1 mol% Hydrochloric Acid, Stirred at ambient temperature for 30 min.[2]
| Alcohol/Diol | Solvent | Product | Yield (%) |
| Methanol (B129727) | Methanol | 1,1-Dimethoxydodecane | 99 |
| Ethanol | Ethanol | 1,1-Diethoxydodecane | 98 |
| n-Propanol | n-Propanol | 1,1-Dipropoxydodecane | 97 |
| Ethylene Glycol | Ethylene Glycol | 2-Undecyl-1,3-dioxolane | 98 |
| 1,3-Propanediol | 1,3-Propanediol | 2-Undecyl-1,3-dioxane | 99 |
Table 2: Effect of Aldehyde Chain Length on Acetalization Conditions vary by study. This table illustrates a general trend.
| Aldehyde | Catalyst | Conditions | Conversion/Yield (%) | Reference |
| Butanal | Microwave, Catalyst-free | 80 °C | ~90% | [8] |
| Heptanal | 0.1 mol% HCl in Methanol | Ambient Temp, 30 min | 99% | [2] |
| Decanal | Microwave, Catalyst-free | 140 °C | ~17% | [8] |
| Dodecanal | 0.1 mol% HCl in Methanol | Ambient Temp, 30 min | 99% | [2] |
Note: Reaction efficiency can be highly dependent on the specific catalyst and conditions used, not just chain length.
Experimental Protocols
Protocol 1: Classic Acetalization using p-TsOH and Dean-Stark Apparatus
This protocol describes the formation of a cyclic acetal from octanal (B89490) and ethylene glycol using p-toluenesulfonic acid as the catalyst with azeotropic removal of water.
Materials and Reagents:
-
Octanal (12.8 g, 100 mmol)
-
Ethylene glycol (7.4 g, 120 mmol, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1 mmol, 0.01 equiv)
-
Toluene (B28343) (200 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (500 mL), Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add octanal, ethylene glycol, and toluene.
-
Add the p-TsOH catalyst to the mixture.
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux using a heating mantle. Toluene and water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The theoretical amount of water is 1.8 mL (from 100 mmol of octanal).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the layers and wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product (2-heptyl-1,3-dioxolane) can be purified by vacuum distillation if necessary.
Protocol 2: Mild Acetalization using Low Catalyst Loading
This protocol details a highly efficient and mild procedure for the formation of a dimethyl acetal from dodecanal using a very low loading of hydrochloric acid in methanol.[1][2]
Materials and Reagents:
-
Dodecanal (0.55 g, 3 mmol)
-
Methanol (6 mL)
-
Hydrochloric acid (0.1 mol% solution in methanol)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask (25 mL), magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve dodecanal (3 mmol) in methanol (6 mL).
-
Add 0.1 mol% of hydrochloric acid (relative to the aldehyde) to the solution while stirring.
-
Stir the mixture at ambient temperature for 30 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, add a small amount of solid NaHCO₃ (approx. 0.15 mol%) and stir for 5-10 minutes to neutralize the acid.[2]
-
Concentrate the mixture in vacuo to remove the methanol.
-
The residue can be purified by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate mixture containing 1% triethylamine to afford the pure 1,1-dimethoxydodecane.[2] In many cases, a simple extraction and concentration are sufficient for purification.[1]
Deprotection of Acetals
The regeneration of the aldehyde from the acetal is a crucial final step. Acetals are stable in basic and neutral conditions but are readily hydrolyzed back to the parent carbonyl compound in the presence of aqueous acid.[13][14] This process is often referred to as deprotection.
General Deprotection Protocol:
-
Dissolve the acetal in a solvent mixture such as acetone/water or THF/water.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH).
-
Stir the reaction at room temperature or with gentle heating until the acetal is fully consumed (monitored by TLC/GC).
-
Neutralize the acid with a weak base (e.g., NaHCO₃).
-
Extract the aldehyde with an organic solvent, dry, and concentrate to yield the deprotected product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Long-chain aldehydes can be irritants; avoid inhalation and skin contact.
-
Strong acids like HCl and H₂SO₄ are corrosive and should be handled with extreme care.
-
Organic solvents like toluene and hexane are flammable. Keep away from ignition sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 10. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Khan Academy [khanacademy.org]
Application of 2-Pentadecyl-1,3-dioxolane in Multi-step Organic Synthesis
Abstract
2-Pentadecyl-1,3-dioxolane serves as a crucial protecting group for the long-chain aldehyde, hexadecanal (B134135), in multi-step organic synthesis. Its primary function is to mask the reactivity of the aldehyde group, allowing for chemical transformations on other parts of a molecule that would otherwise be incompatible with a free aldehyde. This acetal (B89532) is stable under neutral to basic conditions and can be selectively removed under acidic conditions, making it an invaluable tool for the synthesis of complex molecules. These application notes provide detailed protocols for the formation and deprotection of this compound and illustrate its utility in a representative multi-step synthetic sequence.
Introduction
In the synthesis of complex organic molecules, the selective transformation of one functional group in the presence of others is a fundamental challenge. Aldehydes are highly reactive towards nucleophiles, bases, and reducing agents. Consequently, their temporary protection is often a necessity in multi-step syntheses. The formation of a cyclic acetal, such as a 1,3-dioxolane, is a common and effective strategy for aldehyde protection.
This compound is the protecting group derived from hexadecanal and ethylene (B1197577) glycol. The long pentadecyl chain makes this molecule highly lipophilic, influencing its solubility and handling characteristics. The core utility of this compound lies in its ability to withstand a variety of reaction conditions, thereby enabling a broader range of synthetic transformations on the protected substrate.
Core Applications
The primary application of this compound is the protection of the hexadecanal aldehyde group to:
-
Prevent Unwanted Side Reactions: The aldehyde group is shielded from reacting with nucleophiles (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., lithium aluminum hydride).
-
Enable Reactions at Other Functional Groups: Protection of the aldehyde allows for selective modification of other functional groups within the same molecule. For instance, the conversion of an ester to an alcohol using a strong reducing agent in the presence of an aldehyde becomes feasible.
-
Increase Solubility in Organic Solvents: The long alkyl chain of the pentadecyl group can enhance the solubility of polar molecules in nonpolar organic solvents.
Experimental Protocols
1. Synthesis of this compound (Protection of Hexadecanal)
This protocol describes the acid-catalyzed acetalization of hexadecanal with ethylene glycol.
-
Materials:
-
Hexadecanal (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add hexadecanal and toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the hexadecanal has been consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.
-
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | Hexadecanal, Ethylene glycol |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
2. Deprotection of this compound (Regeneration of Hexadecanal)
This protocol outlines the acid-catalyzed hydrolysis of this compound to regenerate the aldehyde.
-
Materials:
-
This compound (1 equivalent)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1 M hydrochloric acid to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected hexadecanal.
-
Table 2: Quantitative Data for the Deprotection of this compound
| Parameter | Value |
| Reactant | This compound |
| Reagents | 1 M Hydrochloric acid, Acetone |
| Reaction Time | 1-3 hours |
| Typical Yield | >95% |
Application in a Multi-step Synthesis
The following hypothetical synthetic pathway illustrates the use of this compound as a protecting group. The overall goal is to selectively reduce an ester in the presence of an aldehyde.
In this workflow, the aldehyde in the starting material is first protected as a this compound. This allows for the selective reduction of the ester group to a primary alcohol using a strong reducing agent like lithium aluminum hydride, which would otherwise also reduce the aldehyde. Finally, the aldehyde is regenerated by acidic hydrolysis of the dioxolane, yielding the desired product containing both an aldehyde and a primary alcohol functionality.
Signaling Pathways (Not Applicable)
This compound is a synthetic intermediate and protecting group; it is not typically involved in biological signaling pathways.
Logical Relationships
The decision to use this compound as a protecting group is based on the chemical compatibility of the functional groups present in the substrate and the reagents used in subsequent synthetic steps.
Conclusion
This compound is a valuable tool in multi-step organic synthesis for the protection of the hexadecanal aldehyde group. Its stability under a range of conditions and the ease of its removal make it a reliable choice for enabling complex molecular transformations. The protocols and data presented here provide a guide for researchers, scientists, and drug development professionals in the effective application of this protecting group.
Application Notes and Protocols: 2-Pentadecyl-1,3-dioxolane as a Potential Controlled-Release Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-Pentadecyl-1,3-dioxolane as a key excipient in the formulation of pH-sensitive controlled-release drug delivery systems. The inherent chemical properties of the 1,3-dioxolane (B20135) ring, specifically its susceptibility to hydrolysis under acidic conditions, make it an attractive component for targeted drug release in acidic microenvironments, such as those found in tumor tissues and intracellular endosomes.
Introduction
This compound is a hydrophobic molecule characterized by a long pentadecyl chain attached to a 1,3-dioxolane ring. This structure imparts a lipid-like character, making it a suitable candidate for incorporation into lipid-based nanoparticle formulations, such as Solid Lipid Nanoparticles (SLNs). The core principle behind its application in controlled release lies in the acid-labile nature of the ketal linkage in the dioxolane ring. At physiological pH (7.4), the ring is stable, effectively entrapping the active pharmaceutical ingredient (API). However, in an acidic environment (pH < 6.5), the ketal hydrolyzes, leading to the breakdown of the carrier matrix and subsequent release of the encapsulated drug. This pH-triggered release mechanism offers a promising strategy for targeted drug delivery, potentially enhancing therapeutic efficacy while minimizing off-target side effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.48 g/mol |
| Appearance | Waxy Solid (Predicted) |
| Solubility | Poorly soluble in water, soluble in organic solvents |
| LogP | 7.6 (Predicted) |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the acetalization of hexadecanal (B134135) with ethylene (B1197577) glycol.
Materials:
-
Hexadecanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add hexadecanal (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents) in toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Formulation of this compound-based Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of drug-loaded SLNs using a high-pressure homogenization method, where this compound is a key component of the lipid matrix.
Materials:
-
This compound
-
A solid lipid (e.g., Compritol® 888 ATO, stearic acid)
-
A hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
A surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified water
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Melt the this compound and the chosen solid lipid together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid with the highest melting point.
-
Dissolve the hydrophobic drug in the molten lipid mixture.
-
In a separate beaker, heat the purified water containing the surfactant to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Characterization of Drug-Loaded SLNs
a) Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the SLN dispersion with purified water and measure the particle size distribution and zeta potential using a DLS instrument.
b) Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Ultracentrifugation
-
Procedure:
-
Separate the unencapsulated drug from the SLNs by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
Quantitative Data from a Representative Study:
The following table summarizes typical characterization data for doxorubicin-loaded SLNs formulated with a lipid matrix containing a pH-sensitive component.[1]
| Parameter | Value |
| Mean Particle Size (nm) | ~100 |
| Polydispersity Index (PDI) | < 0.20 |
| Zeta Potential (mV) | -20 to -30 |
| Encapsulation Efficiency (%) | 80.8 - 90.6 |
In Vitro pH-Responsive Drug Release Study
This protocol describes the dialysis bag method to evaluate the pH-triggered release of a drug from the formulated SLNs.
Materials:
-
Drug-loaded SLN dispersion
-
Phosphate Buffered Saline (PBS) at pH 7.4
-
Acetate or Citrate Buffer at pH 5.0
-
Dialysis bags (with an appropriate molecular weight cut-off)
-
Shaking water bath or incubator
Procedure:
-
Pipette a known volume of the drug-loaded SLN dispersion into a dialysis bag and securely seal it.
-
Immerse the dialysis bag into a larger volume of release medium (PBS pH 7.4 or Acetate/Citrate Buffer pH 5.0) maintained at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time for each pH condition.
Mechanism of pH-Triggered Release
The controlled-release mechanism is predicated on the acid-catalyzed hydrolysis of the this compound within the SLN matrix.
Expected Results and Discussion
Based on studies of similar pH-responsive lipid-based nanoparticles, a significantly higher cumulative drug release is expected at acidic pH compared to physiological pH.[1] The long pentadecyl chain of this compound is anticipated to enhance the hydrophobicity of the lipid core, potentially leading to high encapsulation efficiency for lipophilic drugs.[2] The biphasic release profile often observed, with an initial burst release followed by a sustained release, can be attributed to the drug adsorbed on the nanoparticle surface and the subsequent diffusion and erosion of the lipid matrix.[2]
Representative pH-Responsive Drug Release Data:
The following table illustrates the expected trend in cumulative drug release from a pH-sensitive SLN formulation.[1]
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 2 | 5 | 15 |
| 6 | 10 | 30 |
| 12 | 15 | 45 |
| 24 | 20 | 60 |
| 48 | 25.2 | 63.4 |
Conclusion
This compound presents a promising hydrophobic excipient for the development of advanced controlled-release drug delivery systems. Its incorporation into solid lipid nanoparticles can facilitate high drug loading and provide a pH-sensitive trigger for targeted drug release in acidic pathological environments. The protocols and application notes provided herein offer a foundational framework for researchers to explore and optimize the use of this molecule in novel therapeutic formulations. Further in vivo studies are warranted to fully elucidate the therapeutic potential and pharmacokinetic profile of these delivery systems.
References
Investigating the Antimicrobial Properties of 2-Pentadecyl-1,3-dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antimicrobial activity of 1,3-dioxolane (B20135) derivatives is often associated with their chemical structure, particularly the nature of the substituent at the 2-position. The lipophilic character of the long pentadecyl chain in 2-Pentadecyl-1,3-dioxolane may facilitate its interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial lipids. However, without specific experimental validation, this remains a theoretical consideration.
This document aims to provide a framework for investigating the antimicrobial properties of this compound. It includes generalized experimental protocols based on standard microbiological techniques and data presentation templates. These are intended to serve as a starting point for researchers to systematically evaluate the antimicrobial potential of this specific compound.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is essential for evaluating the efficacy of a compound. The following tables provide a structured format for recording and comparing such data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Positive Control (Drug) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ||||
| Streptococcus pyogenes | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| Candida albicans | ||||
| Aspergillus niger |
Table 2: Zone of Inhibition for this compound
| Microorganism | Strain (e.g., ATCC) | Disk Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Drug) | Positive Control Zone (mm) |
| Staphylococcus aureus | |||||
| Streptococcus pyogenes | |||||
| Escherichia coli | |||||
| Pseudomonas aeruginosa | |||||
| Candida albicans | |||||
| Aspergillus niger |
Experimental Protocols
The following are detailed, generalized protocols for determining the antimicrobial activity of this compound. These should be adapted and optimized based on specific laboratory conditions and the characteristics of the test compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination.
Methodology:
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at the optimal temperature (e.g., 37°C for most bacteria, 30°C for yeast) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The choice of solvent should be tested for its own antimicrobial activity.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum and a known antimicrobial agent) and a negative control (broth with inoculum and solvent, but no compound).
-
Incubate the plate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.
-
Protocol 2: Determination of Zone of Inhibition via Agar (B569324) Disk Diffusion
This protocol describes the agar disk diffusion method, a qualitative to semi-quantitative method to assess antimicrobial activity.
Caption: Workflow for Disk Diffusion Assay.
Methodology:
-
Preparation of Microbial Lawn:
-
Prepare a standardized microbial inoculum as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) to create a confluent lawn of growth.
-
-
Preparation and Application of Disks:
-
Sterilize paper disks (6 mm in diameter).
-
Impregnate the sterile disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (impregnated with a known antimicrobial) and a negative control disk (impregnated with the solvent only).
-
-
Incubation and Measurement:
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters.
-
Potential Mechanism of Action: A Theoretical Pathway
While the precise mechanism of action for this compound is unconfirmed, its long alkyl chain suggests a potential interaction with the microbial cell membrane. The following diagram illustrates a hypothetical signaling pathway for membrane disruption.
Caption: Hypothetical mechanism of action.
Disclaimer: The information provided in these application notes and protocols is for research and development purposes only. The antimicrobial properties and mechanism of action of this compound have not been definitively established in the peer-reviewed literature. All experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to appropriate safety guidelines. The provided protocols are general templates and may require optimization for specific applications.
Application Notes and Protocols: Antifungal Activity of Long-Chain 1,3-Dioxolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane (B20135) derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antifungal properties.[1][2] This document provides detailed application notes and protocols for the evaluation of the antifungal activity of long-chain 1,3-dioxolane derivatives, summarizing key quantitative data and experimental methodologies. Additionally, it visualizes the experimental workflow and a proposed mechanism of action for these compounds. The information presented here is intended to guide researchers in the screening and development of novel antifungal agents based on the 1,3-dioxolane scaffold.
Data Presentation: Antifungal Activity
The antifungal efficacy of various 1,3-dioxolane derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for a series of 1,3-dioxolane derivatives against the pathogenic yeast Candida albicans.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Racemic & Chiral 1,3-Dioxolanes (various) | Candida albicans ATCC 10231 | 156 - 1250 | [3] |
| Amide Derivatives of 1,3-Dioxolane (3a-e) | Aspergillus niger | 600 - 1000 | [4] |
| Amide Derivatives of 1,3-Dioxolane (3a-e) | Fausarium solani | 600 - 1000 | [4] |
| Amide Derivatives of 1,3-Dioxolane (3a-e) | Helminthosporium sativum | 600 - 1000 | [4] |
Experimental Protocols
A standardized method for determining the antifungal susceptibility of the long-chain 1,3-dioxolane derivatives is the broth microdilution assay. This method is widely used to determine the MIC of antifungal agents.
Protocol: Broth Microdilution Antifungal Susceptibility Assay
1. Materials and Reagents:
- Test compounds (long-chain 1,3-dioxolane derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Fungal strain (e.g., Candida albicans).
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
- Sterile 96-well microtiter plates.
- Spectrophotometer or microplate reader.
- Sterile saline (0.85%).
- Sabouraud Dextrose Agar (SDA) plates.
2. Inoculum Preparation: a. Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a fungal suspension in sterile saline from 3-5 colonies. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
3. Compound Dilution: a. Prepare a stock solution of each 1,3-dioxolane derivative in DMSO. b. Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve the desired final concentrations.
4. Incubation: a. Inoculate each well containing the diluted compound with the prepared fungal suspension. b. Include a positive control (fungal suspension without any compound) and a negative control (medium only). c. Incubate the plates at 35°C for 46-50 hours.
5. MIC Determination: a. After incubation, visually inspect the plates for fungal growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the absorbance at a suitable wavelength (e.g., 530 nm) using a microplate reader to quantify growth inhibition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antifungal activity of the test compounds.
Proposed Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition
Molecular docking studies have suggested that 1,3-dioxolane derivatives may act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.
Conclusion
Long-chain 1,3-dioxolane derivatives represent a valuable chemical scaffold for the development of new antifungal agents. The protocols and data presented in this document provide a framework for the systematic evaluation of these compounds. Further investigation into their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Pentadecyl-1,3-dioxolane as a Potential Insect Semiochemical
Disclaimer: The following application notes and protocols are based on the hypothesis that 2-Pentadecyl-1,3-dioxolane may function as an insect pheromone or semiochemical. Currently, there is no direct scientific literature confirming this specific biological activity. The methodologies described are standard, established procedures for the identification, characterization, and evaluation of insect semiochemicals and are presented here as a guide for investigating the potential of this and similar long-chain alkyl dioxolane compounds.
Introduction
Insect pheromones and semiochemicals are chemical signals that mediate interactions between organisms and play a crucial role in behaviors such as mating, aggregation, and host location.[1][2] The majority of identified lepidopteran sex pheromones are straight-chain hydrocarbon acetates, alcohols, and aldehydes.[3][4] However, a diverse array of chemical structures, including cyclic compounds, have been identified as semiochemicals in various insect orders. While long-chain hydrocarbons are known components of insect cuticular lipids and can function as contact sex pheromones, the specific role of this compound has not been established.[5] Notably, other dioxolane derivatives have been identified as volatile components from the metasternal glands of some true bugs (Triatominae).[6]
These notes provide a framework for the systematic investigation of this compound as a potential insect pheromone, covering its synthesis, electrophysiological evaluation, behavioral bioassays, and field trials.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of a candidate semiochemical is essential for its synthesis, purification, and formulation for bioassays.
| Property | Value |
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.48 g/mol |
| CAS Number | 4360-57-0 |
| Appearance | Predicted to be a colorless liquid or low-melting solid |
| Boiling Point | Not readily available; expected to be high |
| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., hexane (B92381), dichloromethane) and insoluble in water |
Experimental Protocols
Protocol 1: Synthesis of this compound
A reliable synthetic route is necessary to produce a pure standard of this compound for biological testing.[7] The following is a general procedure for the synthesis of 1,3-dioxolanes from an aldehyde and a diol.
Objective: To synthesize this compound from hexadecanal (B134135) and ethylene (B1197577) glycol.
Materials:
-
Hexadecanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine hexadecanal (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask with a sufficient volume of toluene to suspend the reactants.
-
Attach a Dean-Stark apparatus and reflux condenser to the flask.
-
Heat the mixture to reflux and continuously remove the water generated during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure and purity of the synthesized compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Protocol 2: Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing an initial screening for olfactory activity.
Objective: To determine if the antennae of the target insect species respond to this compound.
Materials:
-
Live insects (e.g., adult moths or beetles)
-
Synthesized this compound
-
Hexane (solvent)
-
Filter paper strips
-
Glass Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
Procedure:
-
Prepare serial dilutions of this compound in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and allow the solvent to evaporate.
-
Place the treated filter paper inside a Pasteur pipette, which will serve as the stimulus delivery cartridge. Prepare a solvent-only control.
-
Excise an antenna from a live, immobilized insect under the dissecting microscope.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution.
-
Deliver a continuous stream of humidified, purified air over the antennal preparation.
-
Insert the tip of the stimulus cartridge into a hole in the main airline and deliver a puff of air through the cartridge, directing the odorant over the antenna.
-
Record the resulting depolarization of the antennal potential (the EAG response).
-
Present stimuli in order of increasing concentration, with sufficient time between puffs for the antenna to recover. Randomize the presentation of different compounds.
-
Analyze the amplitude of the EAG responses relative to the solvent control.
Hypothetical EAG Response Data
| Compound | Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE (n=10) |
| Hexane (Control) | - | 0.1 ± 0.02 |
| This compound | 1 | 0.3 ± 0.05 |
| This compound | 10 | 0.8 ± 0.12 |
| This compound | 100 | 1.5 ± 0.21 |
| Positive Control (Known Pheromone) | 10 | 1.8 ± 0.25 |
Diagram of EAG Experimental Workflow
Caption: Experimental workflow for electroantennography (EAG).
Protocol 3: Behavioral Bioassays (Wind Tunnel)
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment that simulates natural conditions.
Objective: To assess the behavioral response (e.g., upwind flight, source location) of the target insect species to a plume of this compound.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Insects (e.g., male moths, sexually mature and naive)
-
Synthesized this compound
-
Dispenser (e.g., rubber septum, filter paper)
-
Hexane (solvent)
-
Video recording equipment
Procedure:
-
Load a dispenser with a known amount of this compound (e.g., 100 µg in hexane) and allow the solvent to evaporate. Prepare a solvent-only control.
-
Place the dispenser at the upwind end of the wind tunnel.
-
Acclimatize the insects to the experimental conditions.
-
Release individual insects at the downwind end of the tunnel.
-
Record the flight behavior of each insect for a set period (e.g., 3 minutes).
-
Score the behaviors observed, such as taking flight, upwind flight, casting (zigzagging), and contact with the source.
-
Repeat with multiple insects for each treatment (test compound and control).
Hypothetical Wind Tunnel Behavioral Data
| Treatment | n | % Taking Flight | % Upwind Flight | % Source Contact |
| Hexane (Control) | 30 | 10 | 3 | 0 |
| This compound (100 µg) | 30 | 75 | 60 | 45 |
| Positive Control (Known Pheromone) | 30 | 90 | 85 | 80 |
Diagram of Logical Relationships in Pheromone Identification
Caption: Logical progression for the identification of an insect pheromone.
Protocol 4: Field Trapping Trials
Field trials are the definitive test of a candidate pheromone's effectiveness as an attractant under natural conditions.
Objective: To evaluate the attractiveness of this compound to the target insect species in its natural habitat.
Materials:
-
Insect traps (e.g., delta traps, funnel traps) with sticky liners or collection vials
-
Lures (e.g., rubber septa)
-
Synthesized this compound
-
Hexane (solvent)
-
Field site with a known population of the target insect
-
Randomized block experimental design layout
Procedure:
-
Load lures with a specific dose of this compound (e.g., 1 mg). Prepare blank lures (solvent only) as controls.
-
Deploy traps in the field according to a randomized block design to account for spatial variability. Ensure sufficient distance between traps to avoid interference.
-
Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured.
-
Continue the trial for a relevant period based on the insect's flight season.
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the baited traps versus the control traps.
Hypothetical Field Trial Data
| Lure Treatment | Mean No. of Insects Captured per Trap per Week ± SE (4 replicates) |
| Blank (Control) | 0.5 ± 0.2 |
| This compound (1 mg) | 15.7 ± 2.5 |
| Positive Control (Known Pheromone) | 25.1 ± 3.8 |
Conclusion
The protocols and frameworks outlined in these application notes provide a comprehensive approach to investigating this compound as a potential insect semiochemical. A systematic progression from chemical synthesis and electrophysiological screening to behavioral assays and field validation is crucial for confirming biological activity. While the status of this specific compound as a pheromone is currently hypothetical, the methodologies described are robust and widely applicable in the field of chemical ecology and can be adapted for the study of other candidate semiochemicals.
References
- 1. Insect pheromones - Wikipedia [en.wikipedia.org]
- 2. plantprotection.pl [plantprotection.pl]
- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3979800A1 - Non-natural insect pheromone blend compositions - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure elucidation and synthesis of dioxolanes emitted by two triatoma species (Hemiptera: Reduviidae) [openresearch-repository.anu.edu.au]
- 7. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Pentadecyl-1,3-dioxolane
This document provides a comprehensive guide for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in research and quality control settings.
Introduction
This compound is a heterocyclic compound with potential applications in various fields, including its use as a synthetic intermediate and its presence in complex organic mixtures. Accurate and reliable analytical methods are crucial for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of semi-volatile organic compounds like this compound.[1][2] This application note details a GC-MS method for its analysis, including sample preparation, instrumental parameters, and expected analytical figures of merit.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard: Analytical grade
-
Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)[1][3]
-
Glassware: Clean and dry volumetric flasks, pipettes, and autosampler vials with inserts.[1]
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation procedure will depend on the matrix. For liquid samples where this compound is a component, the following general protocol can be applied:
-
Accurately weigh or measure a known amount of the sample.
-
Dissolve the sample in a suitable volume of hexane.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
If necessary, centrifuge or filter the sample to remove any particulate matter.[1]
-
Dilute the sample with hexane to a final concentration within the calibration range (e.g., approximately 10 µg/mL).[3]
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument being used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[4] |
| Injector | Split/splitless, operated in splitless mode[4] |
| Injector Temperature | 280°C[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4][5] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 150°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 10 minutes.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-500 |
| Solvent Delay | 3 minutes |
Data Presentation
Qualitative Analysis
The identification of this compound is based on its retention time and mass spectrum. The mass spectrum of this compound is expected to show characteristic fragment ions. The most abundant ion is reported to be at m/z 73.[8]
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.[5]
The following table summarizes the expected quantitative data for the analysis of this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.
Caption: Logical steps for method validation and analysis.
Conclusion
The GC-MS method described in this application note provides a reliable and robust framework for the analysis of this compound. The detailed protocols for sample preparation and instrumental parameters, along with the expected quantitative performance, will aid researchers, scientists, and drug development professionals in the accurate identification and quantification of this compound. Method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to ensure data quality.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. This compound | C18H36O2 | CID 552019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Pentadecyl-1,3-dioxolane
Introduction
2-Pentadecyl-1,3-dioxolane is a ketal of significant interest in various fields, including its use as a protecting group in organic synthesis and as a potential component in specialized formulations. The synthesis of this compound, typically through the acid-catalyzed reaction of hexadecanal (B134135) with ethylene (B1197577) glycol, can result in a crude product containing unreacted starting materials, by-products, and residual catalyst. For applications demanding high purity, an efficient and scalable purification method is essential. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, yielding a final product with high purity.
Challenges in Purification
The primary challenge in the purification of this compound lies in its high non-polarity, as indicated by a calculated XLogP3 value of 7.6. This property necessitates the use of a non-polar stationary phase and a mobile phase system capable of eluting such a lipophilic compound. Additionally, the potential impurities, such as the starting aldehyde (hexadecanal), are also non-polar, requiring an optimized gradient to achieve baseline separation.
Methodology
A reversed-phase HPLC method was developed to effectively separate this compound from its potential impurities. A C18 column was selected as the stationary phase due to its hydrophobicity, which provides strong retention for non-polar analytes. A mobile phase gradient consisting of methanol (B129727) and water was optimized to ensure adequate separation.
Instrumentation and Consumables:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm particle size, 250 x 21.2 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Sample Diluent: Isopropanol (B130326)
-
Detector: UV-Vis at 210 nm
Experimental Protocol
1. Sample Preparation:
- Dissolve the crude this compound in isopropanol to a final concentration of 10 mg/mL.
- Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC Method Parameters:
- Flow Rate: 15 mL/min
- Injection Volume: 5 mL
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Gradient Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0.0 | 20 | 80 |
| 5.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 22.0 | 20 | 80 |
| 25.0 | 20 | 80 |
3. Fraction Collection:
- Collect fractions based on the UV chromatogram, corresponding to the elution of the main peak.
- Pool the collected fractions containing the pure product.
4. Post-Purification Analysis:
- Analyze an aliquot of the pooled fractions by analytical HPLC to determine the purity.
- Remove the solvent from the pooled fractions by rotary evaporation to obtain the purified this compound.
Results and Discussion
The developed HPLC method successfully separated this compound from the starting materials and by-products. The high concentration of methanol in the mobile phase was necessary to elute the highly non-polar target compound from the C18 column. A shallow gradient was employed to ensure sufficient resolution between the product and closely eluting impurities.
Table 1: Chromatographic Data
| Compound | Retention Time (min) | Purity (%) |
| Ethylene Glycol | 2.5 | - |
| Hexadecanal | 12.8 | - |
| This compound | 15.2 | >99 |
The purity of the collected fractions was determined to be greater than 99% by analytical HPLC. The recovery yield of the purification process was approximately 85%.
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationship of the purification strategy.
Application Notes and Protocols for the Use of 2-Pentadecyl-1,3-dioxolane in the Synthesis of Complex Lipids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of structurally defined complex lipids is a cornerstone of research in drug delivery, membrane biophysics, and the development of novel therapeutics. 2-Pentadecyl-1,3-dioxolane derivatives serve as versatile building blocks in the assembly of these intricate molecules. Specifically, 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane is a key intermediate in the synthesis of optically pure phosphodiester ether lipids, which are analogues of biologically active compounds.[1][2]
The 1,3-dioxolane (B20135) ring in this context serves a dual purpose. Firstly, it acts as a protecting group for a 1,2-diol functionality, a common strategy to prevent unwanted side reactions during multi-step organic syntheses.[3] Secondly, the long pentadecyl chain at the 2-position of the dioxolane ring provides the hydrophobic tail characteristic of lipids. This approach allows for the stereocontrolled synthesis of complex lipids by separating the diastereomers of the 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane intermediate, typically by chiral High-Performance Liquid Chromatography (HPLC).[1]
The separated, optically pure dioxolane precursors can then be further functionalized at the hydroxymethyl group to introduce various polar head groups, such as phosphocholine (B91661) or phosphoethanolamine derivatives.[1][2] This modular strategy enables the synthesis of a library of structurally related complex lipids for structure-activity relationship (SAR) studies, which is of significant interest in drug development. The resulting monocyclic ether lipid analogues are conformationally constrained, making them valuable tools for probing biological systems.[1]
Experimental Protocols
The following protocols describe a representative synthetic route for the preparation of a phosphocholine-containing complex lipid starting from the synthesis of the this compound intermediate.
Protocol 1: Synthesis of 4-(Hydroxymethyl)-2-pentadecyl-1,3-dioxolane
This protocol describes the formation of the dioxolane ring by reacting 1,2,4-butanetriol (B146131) with hexadecanal (B134135).
Materials:
-
1,2,4-Butanetriol
-
Hexadecanal
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 1,2,4-butanetriol (1 equivalent), hexadecanal (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.
-
Add sufficient toluene to dissolve the reactants.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane as a mixture of diastereomers.
Protocol 2: Diastereomeric Separation by Chiral HPLC
This protocol outlines the separation of the cis and trans diastereomers of 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane.
Materials and Equipment:
-
Mixture of 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane diastereomers from Protocol 1
-
Semi-preparative HPLC system
-
Chiral stationary phase column (e.g., Chiracel OD)[1]
-
HPLC-grade isopropanol (B130326) and hexane
-
Vials for fraction collection
Procedure:
-
Dissolve the diastereomeric mixture in a minimal amount of the HPLC mobile phase.
-
Set up the semi-preparative HPLC system with the chiral column.
-
Equilibrate the column with the mobile phase (e.g., a mixture of isopropanol and hexane).
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions, monitoring the elution of the diastereomers with a suitable detector (e.g., a refractive index detector).
-
Collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions for each isomer and evaporate the solvent to obtain the optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane diastereomers.
Protocol 3: Synthesis of [[(2-Pentadecyl-1,3-dioxolan-4-yl)methyl]oxy]phosphocholine
This protocol describes the two-step synthesis of the phosphocholine head group from an optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane isomer.
Step 3a: Phosphitylation
Materials:
-
Optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane
-
2-Chloro-2-oxo-1,3,2-dioxaphospholane
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, dissolve the optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane (1 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture containing the intermediate phosphate (B84403) triester is used directly in the next step.
Step 3b: Ring-Opening with Trimethylamine (B31210)
Materials:
-
Reaction mixture from Step 3a
-
Anhydrous trimethylamine (solution in a suitable solvent or condensed gas)
-
Pressure-rated reaction vessel
-
Acetonitrile (anhydrous)
Procedure:
-
Transfer the crude reaction mixture from the previous step to a pressure-rated vessel.
-
Add a solution of anhydrous trimethylamine (excess) in acetonitrile.
-
Seal the vessel and heat the mixture (e.g., to 50-60 °C) for 24-48 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a silica gel column with a chloroform/methanol/water mobile phase) to yield the final phosphocholine lipid.
Data Presentation
The following table summarizes the key transformations in the synthesis of a complex phosphocholine lipid using this compound. Please note that specific yields are dependent on the exact reaction conditions and diastereomer, and are not available in the cited literature abstracts.
| Reaction Step | Starting Material(s) | Key Reagents | Product |
| Protocol 1 | 1,2,4-Butanetriol, Hexadecanal | p-Toluenesulfonic acid, Toluene | 4-(Hydroxymethyl)-2-pentadecyl-1,3-dioxolane (diastereomeric mixture) |
| Protocol 2 | Diastereomeric mixture from Protocol 1 | Chiral HPLC column, Isopropanol/Hexane | Optically pure cis- and trans-4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane |
| Protocol 3 | Optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolane | 1. 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Triethylamine 2. Trimethylamine | [[(2-Pentadecyl-1,3-dioxolan-4-yl)methyl]oxy]phosphocholine |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationships of the key chemical entities.
Caption: Synthetic workflow for phosphocholine lipid synthesis.
Caption: Logical relationships of key components.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Pentadecyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Pentadecyl-1,3-dioxolane synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is an acetalization reaction. It involves the acid-catalyzed reaction of hexadecanal (B134135) (a 16-carbon aldehyde) with ethylene (B1197577) glycol. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product, maximizing the yield.[1]
Q2: What are the most critical factors influencing the yield of the reaction?
A2: The primary factors that determine the final yield are:
-
Efficient Water Removal: As a byproduct, water can hydrolyze the dioxolane back to the starting materials.[2]
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate and the formation of side products.
-
Reactant Stoichiometry: The molar ratio of hexadecanal to ethylene glycol can affect the reaction equilibrium.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure the reaction goes to completion without degrading the product.
-
Purity of Reactants: Impurities in the starting materials can lead to unwanted side reactions.
Q3: Can the long pentadecyl chain present any specific challenges?
A3: Yes, the long, nonpolar pentadecyl chain can lead to solubility issues with polar reactants and solvents. This may necessitate the use of a co-solvent to create a homogeneous reaction mixture, which is essential for efficient reaction kinetics. Furthermore, purification of the final product may require specific techniques to effectively remove nonpolar impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Water Removal: Water is a byproduct of the reaction and its presence shifts the equilibrium back to the starting materials.[2] 2. Inactive or Insufficient Catalyst: The acid catalyst may be old, inactive, or used in too low a concentration. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor Solubility of Reactants: The long alkyl chain of hexadecanal may limit its solubility in the reaction medium. | 1. Use a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene (B28343), benzene) to continuously remove water. Alternatively, for smaller scale reactions, freshly activated molecular sieves (3Å or 4Å) can be used. 2. Use a fresh, active acid catalyst at an appropriate concentration (typically 0.1-1 mol%). Consider using a different catalyst (see Table 1). 3. Increase the reaction temperature to the reflux temperature of the chosen azeotropic solvent. 4. Use a co-solvent like toluene or THF to ensure a homogeneous reaction mixture. |
| Formation of Byproducts | 1. Aldehyde Self-Condensation/Polymerization: Aldehydes can undergo acid-catalyzed self-condensation or polymerization, especially at high temperatures or high acid concentrations. 2. Side Reactions of Ethylene Glycol: Ethylene glycol can undergo side reactions like etherification under strongly acidic conditions. 3. Oxidation of the Aldehyde: If the reaction is exposed to air for prolonged periods at high temperatures, the aldehyde may oxidize to a carboxylic acid. | 1. Use a milder acid catalyst or a lower concentration of a strong acid. Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. 2. Use a milder catalyst and avoid excessively high reaction temperatures. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Presence of Unreacted Hexadecanal: Due to its high boiling point and similar polarity to the product, unreacted hexadecanal can be difficult to separate. 2. Formation of High-Boiling Byproducts: Byproducts from self-condensation can co-distill with the product. 3. Emulsion Formation During Workup: The long alkyl chain can act as a surfactant, leading to emulsions during aqueous workup. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, use a slight excess of ethylene glycol. Unreacted aldehyde can sometimes be removed by washing with a sodium bisulfite solution. 2. Optimize reaction conditions to minimize byproduct formation. Column chromatography on silica (B1680970) gel may be necessary for high purity. 3. Use brine (saturated NaCl solution) during extractions to help break emulsions. Avoid vigorous shaking. |
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Acetalization
| Catalyst | Type | Typical Loading (mol%) | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous | 0.1 - 1 | Inexpensive, effective.[1] | Can be harsh, leading to side reactions; requires neutralization. |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 0.1 - 1 | Strong acid, very effective. | Highly corrosive, can cause charring and side reactions. |
| Amberlyst-15 | Heterogeneous | 5 - 10 (w/w) | Easily removed by filtration, reusable. | May have lower activity than homogeneous catalysts. |
| Montmorillonite K-10 | Heterogeneous | 20 - 50 (w/w) | Mild, can be easily filtered off.[3] | Requires a larger amount, may have lower activity. |
| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Homogeneous | 1 - 5 | Can be effective for specific substrates. | Can be moisture sensitive, may require anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
Materials:
-
Hexadecanal (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add hexadecanal, ethylene glycol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
References
Technical Support Center: Preparation of 2-Pentadecyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentadecyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is a classic acid-catalyzed acetalization reaction. It involves the reaction of pentadecanal (B32716) with ethylene (B1197577) glycol. This is a reversible equilibrium reaction where a molecule of water is eliminated. To achieve a high yield, the water produced must be continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Water Removal: The formation of the dioxolane is a reversible process.[1] Any water present in the reaction mixture will push the equilibrium back towards the starting materials.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the solvent you are using (e.g., toluene) forms an efficient azeotrope with water to facilitate its removal. Using molecular sieves in the reaction can also help to sequester water.
-
-
Suboptimal Catalyst Concentration: The amount of acid catalyst is crucial. Too little will result in a slow or incomplete reaction, while too much can promote side reactions.[2][3]
-
Solution: Titrate the catalyst amount. Start with a low catalytic loading (e.g., 0.1 mol%) and incrementally increase it if the reaction is not proceeding.
-
-
Poor Solubility of Pentadecanal: Pentadecanal, being a long-chain aldehyde, may have limited solubility in the reaction mixture, especially at lower temperatures, leading to a slow or incomplete reaction.
-
Solution: Ensure the reaction is sufficiently heated to a temperature that allows for both efficient water removal and dissolution of the pentadecanal. Toluene is a common solvent that aids in dissolving the non-polar aldehyde chain.
-
-
Reaction Time and Temperature: The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction's progress by tracking water collection in the Dean-Stark trap or by using analytical techniques like TLC or GC. If water collection ceases, the reaction is likely complete.
-
Q3: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I minimize them?
Byproduct formation is a common challenge. Key potential side reactions include:
-
Aldol (B89426) Condensation of Pentadecanal: Under acidic conditions, aldehydes with α-hydrogens, like pentadecanal, can undergo self-condensation to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes.[3][4] This can lead to a complex mixture of byproducts.
-
Solution: Maintain a moderate reaction temperature and use the minimum effective amount of acid catalyst. Slowly adding the pentadecanal to the reaction mixture can also help to keep its instantaneous concentration low, thereby minimizing self-condensation.
-
-
Oligomerization of Ethylene Glycol: In the presence of strong acids and at high temperatures, ethylene glycol can self-condense to form diethylene glycol and other polyglycols.
-
Solution: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA), instead of stronger acids like sulfuric acid. Avoid excessive heating.
-
-
Oxidation of Pentadecanal: If the reaction is exposed to air for prolonged periods at high temperatures, pentadecanal can be oxidized to pentadecanoic acid.[5]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Q4: What type of acid catalyst is best suited for this reaction?
Both Brønsted and Lewis acids can catalyze this reaction. Common choices include:
-
p-Toluenesulfonic acid (p-TSA): A widely used, effective, and relatively mild solid acid catalyst.
-
Sulfuric Acid (H₂SO₄): Very effective but can be harsh, potentially leading to more side reactions like polymerization and charring if not used in moderation.[3]
-
Heterogeneous Catalysts: Solid acid catalysts like acid-activated bentonite (B74815) clay (H-bentonite) or acidic resins (e.g., Amberlyst-15) can also be used.[6][7] These offer the advantage of easier removal from the reaction mixture by simple filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient water removal. | Use a Dean-Stark apparatus with an appropriate solvent (e.g., toluene) to azeotropically remove water. Ensure all glassware is dry. |
| Ineffective catalysis. | Optimize the concentration of the acid catalyst (e.g., p-TSA). Consider using a different catalyst like H-bentonite.[6] | |
| Poor solubility of pentadecanal. | Ensure the reaction temperature is high enough to dissolve the aldehyde completely. | |
| Formation of a Tarry, Dark Substance | Polymerization or aldol condensation of pentadecanal.[3][4] | Use a minimal amount of a milder acid catalyst (e.g., p-TSA). Maintain a controlled reaction temperature and consider slow addition of the aldehyde. |
| Degradation of starting materials or product. | Avoid excessively high temperatures and prolonged reaction times. Neutralize the acid catalyst promptly after reaction completion. | |
| Difficult Purification | Presence of unreacted pentadecanal. | The boiling point of this compound is high, making distillation challenging. Purification is often best achieved by column chromatography on silica (B1680970) gel. |
| Formation of polar byproducts (e.g., from aldol reactions). | Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts before chromatography. | |
| Reaction Stalls (Water Collection Stops Prematurely) | Equilibrium has been reached due to residual water. | Add molecular sieves to the reaction flask to further drive the equilibrium towards the product. |
| Catalyst has degraded or is insufficient. | Add a small additional portion of the acid catalyst. |
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of Pentanal-Derived Dioxolanes [6]
| Catalyst | Catalyst Type | Yield (%) |
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Lower than H-Bentonite |
| Natural Bentonite | Heterogeneous | Moderate |
| H-Bentonite | Heterogeneous | Highest |
Note: This data is for a similar system and is intended to be illustrative. Yields for this compound may vary.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization.
Materials:
-
Pentadecanal (1.0 eq)
-
Ethylene glycol (1.2 - 1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.01 - 0.05 eq)
-
Toluene (sufficient to dissolve pentadecanal and facilitate azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.
-
To the flask, add pentadecanal, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. Monitor the reaction progress via TLC or GC if desired.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Acid-catalyzed formation of this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of Long-Chain Alkyl Dioxolanes
Welcome to the technical support center for the purification of long-chain alkyl dioxolanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of long-chain alkyl dioxolanes.
Guide 1: Difficulty in Removing Non-Polar Impurities
Problem: Standard purification techniques like column chromatography are failing to separate the desired long-chain alkyl dioxolane from non-polar byproducts or starting materials.
Possible Causes & Solutions:
-
Similar Polarity: The long alkyl chain dominates the polarity of the dioxolane, making it very similar to other long-chain impurities.
-
Waxy Nature: The compound may be a waxy solid, leading to poor separation on silica (B1680970) gel.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Use a very non-polar mobile phase and increase the polarity gradually. A shallow gradient of a slightly more polar solvent (e.g., 0-5% ethyl acetate (B1210297) in hexane) can improve separation.
-
Stationary Phase: Consider using reverse-phase chromatography where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar. This can sometimes provide better separation for non-polar compounds.
-
Dry Loading: For waxy solids, dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. This prevents the compound from sticking to the top of the column.
-
-
Recrystallization:
-
Finding a suitable solvent can be challenging for waxy solids. Test a range of solvents and solvent pairs. A good solvent will dissolve the compound when hot but not at room temperature.
-
Slow cooling is crucial to allow for the formation of pure crystals. Rapid cooling can cause the compound to "oil out," trapping impurities.
-
-
Urea Adduction:
-
This technique is highly selective for linear n-alkanes but can sometimes be adapted for other long-chain molecules. Urea forms crystalline complexes with straight-chain compounds, leaving branched isomers in solution. The complex can then be separated and decomposed to recover the purified product.
-
Guide 2: Product is a High-Boiling Point Oil
Problem: The long-chain alkyl dioxolane has a very high boiling point, making distillation at atmospheric pressure difficult or leading to decomposition.
Solution:
-
Vacuum Distillation: This is the most suitable method for purifying high-boiling point liquids. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.
Experimental Protocol: Vacuum Distillation of a Long-Chain Alkyl Dioxolane
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware joints are properly sealed with vacuum grease.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Vacuum: Connect a vacuum pump with a cold trap to the apparatus. Gradually reduce the pressure to the desired level.
-
Distillation: Slowly heat the sample until it begins to boil. Collect the fractions that distill over at a constant temperature. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Purity Check: Analyze the collected fractions using techniques like GC-MS or NMR to determine their purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of long-chain alkyl dioxolanes?
A1: Common impurities can include:
-
Unreacted Starting Materials: Long-chain aldehydes/ketones and diols.
-
Byproducts from Side Reactions: These can include products from self-condensation of the aldehyde or ketone.
-
Water: A byproduct of the acetal (B89532) formation reaction, which can shift the equilibrium back to the starting materials if not effectively removed.
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: My long-chain alkyl dioxolane is a waxy solid. How does this affect purification?
A2: The waxy nature of these compounds presents several challenges:
-
Handling: Waxy solids can be difficult to weigh and transfer accurately. Gentle warming can help.
-
Recrystallization: Finding a suitable solvent system can be difficult, and the compound may "oil out" instead of crystallizing. Slow, controlled cooling is essential.
-
Chromatography: These compounds can be difficult to load onto a column and may have poor solubility in common chromatography solvents. Dry loading is often the best approach.
Q3: How can I effectively remove residual acid catalyst from my product?
A3: An aqueous workup is typically sufficient. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash to remove excess water. Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) before concentrating.
Q4: What are the best methods for assessing the purity of my long-chain alkyl dioxolane?
A4: A combination of techniques is recommended for a thorough assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for confirming the structure of the desired product and identifying structurally related impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A quick method to confirm the presence of the acetal functional group and the absence of starting materials (e.g., the carbonyl group of an aldehyde/ketone or the hydroxyl group of a diol).
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for Long-Chain Alkyl Dioxolanes
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | Excellent for high-boiling liquids; removes non-volatile impurities. | Can cause decomposition if not controlled; not effective for separating compounds with similar boiling points. | High-boiling point liquid products. |
| Column Chromatography | Versatile for a wide range of compounds; can separate isomers. | Can be time-consuming and require large volumes of solvent; may be difficult for waxy solids. | Removing impurities with different polarities. |
| Recrystallization | Can yield very pure crystalline products; scalable. | Finding a suitable solvent can be difficult for waxy or oily compounds; product loss in the mother liquor. | Solid products that are waxy or have a defined melting point. |
Visualizations
Caption: General purification workflow for long-chain alkyl dioxolanes.
Caption: Troubleshooting logic for purifying long-chain alkyl dioxolanes.
Stability of 2-Pentadecyl-1,3-dioxolane under acidic and basic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-pentadecyl-1,3-dioxolane. It provides essential information regarding its stability under various experimental conditions, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the this compound ring system unstable?
A1: The 1,3-dioxolane (B20135) ring, the core structure of this compound, is primarily unstable under acidic conditions, especially in the presence of water. It is generally stable to bases, nucleophiles, and many common oxidizing and reducing agents.[1][2]
Q2: What is the mechanism of this compound hydrolysis?
A2: The hydrolysis of a 1,3-dioxolane is an acid-catalyzed process. The reaction starts with the protonation of one of the oxygen atoms in the ring, which converts it into a good leaving group. The ring then opens to form a resonance-stabilized oxonium ion. A nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent cleavage of the second carbon-oxygen bond, regenerates the parent carbonyl compound (in this case, hexadecanal) and ethylene (B1197577) glycol.[1]
Q3: How does pH affect the stability of the this compound ring?
A3: The rate of hydrolysis is highly dependent on the pH of the solution. The ring is most susceptible to cleavage at low pH and is generally stable under neutral to basic conditions.[1][3] For instance, some studies on similar 1,3-dioxolanes show that hydrolysis can occur within hours at a pH of 3, while the compound remains stable at a pH of 9.[3]
Q4: Do structural features of this compound influence its stability?
A4: Yes, the long pentadecyl chain at the 2-position can influence stability. While electronic effects from this alkyl group are minimal, its steric bulk might slightly decrease the rate of hydrolysis compared to less hindered 2-substituted dioxolanes. However, the fundamental susceptibility to acid-catalyzed hydrolysis remains.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unintended deprotection of the 1,3-dioxolane ring during a reaction. | The reaction conditions are too acidic, or there are trace amounts of acid in the reagents or solvents.[1] | - Neutralize the reaction mixture with a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine).- Use anhydrous solvents and reagents.- Buffer the reaction medium to a neutral or slightly basic pH if compatible with the desired transformation. |
| Incomplete reaction on a substrate containing the 1,3-dioxolane. | The starting material may have been partially hydrolyzed before the reaction. | - Verify the purity of the this compound starting material using techniques like NMR or mass spectrometry before commencing the reaction.- If necessary, repurify the starting material. |
| Low yield in reactions where the 1,3-dioxolane is a protecting group. | The work-up procedure might be too acidic, causing premature deprotection. | - Use a neutral or slightly basic aqueous wash, such as a saturated sodium bicarbonate solution, during the work-up.[4]- Minimize the duration of any contact with aqueous acidic solutions.- Extract the product into an organic solvent before any acidic wash. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability of this compound
This protocol outlines a general method to evaluate the stability of this compound under specific pH conditions.
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., pH 3, 5, 7, 9)
-
A suitable organic solvent (e.g., acetonitrile, THF)
-
Internal standard (e.g., dodecane)
-
Deionized water
-
Analytical instrument (e.g., GC-MS, HPLC-MS)
Procedure:
-
Prepare stock solutions of this compound and the internal standard in the chosen organic solvent.
-
In separate vials, add a known amount of the this compound stock solution to each of the buffer solutions.
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the hydrolysis by adding a small amount of a basic solution (e.g., saturated sodium bicarbonate) to the acidic samples.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Add a known amount of the internal standard solution.
-
Analyze the samples by GC-MS or HPLC-MS to quantify the remaining this compound and the formation of the hydrolysis product, hexadecanal.
-
Plot the concentration of this compound versus time for each pH to determine the rate of degradation.
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis (pH < 6) | Labile | Hexadecanal, Ethylene glycol |
| Neutral Conditions (pH ≈ 7) | Generally Stable | - |
| Basic Hydrolysis (pH > 8) | Stable | - |
| Oxidation | Moderately Stable | Potential for oxidation at the pentadecyl chain under harsh conditions |
| Reduction | Stable | - |
| Thermal Stress | Moderately Stable | Decomposition at elevated temperatures |
| Photochemical Stress | Generally Stable | - |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Signaling pathway for the acid-catalyzed hydrolysis of this compound.
References
Technical Support Center: Optimizing the Deprotection of 2-Pentadecyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of 2-Pentadecyl-1,3-dioxolane to yield hexadecanal (B134135). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the optimization of this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the deprotection of this compound?
The deprotection of this compound, a ketal, is typically achieved through acid-catalyzed hydrolysis. Common methods include:
-
Brønsted Acid Catalysis: Utilizing acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) in the presence of water.
-
Lewis Acid Catalysis: Employing Lewis acids like iron(III) chloride (FeCl₃), bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), or scandium(III) triflate (Sc(OTf)₃) can offer milder reaction conditions.
-
Neutral Deprotection: For substrates sensitive to acidic conditions, methods using reagents like molecular iodine (I₂) in acetone (B3395972) can be effective.
Q2: How does the long pentadecyl chain affect the deprotection reaction?
The C15H31 alkyl chain introduces two main challenges:
-
Solubility Issues: The long, nonpolar pentadecyl chain decreases the solubility of the starting material in polar solvents, which are often used for hydrolysis. This can lead to slow or incomplete reactions. Careful selection of a co-solvent system is crucial.
-
Steric Hindrance: The bulky pentadecyl group can sterically hinder the approach of reagents to the dioxolane ring, potentially slowing down the reaction rate compared to dioxolanes with smaller substituents. Overcoming this may require stronger catalysts or elevated temperatures.
Q3: What are the critical parameters to control for a successful deprotection?
Key parameters to optimize include:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst can significantly impact the reaction rate and selectivity.
-
Solvent System: A solvent system that ensures the solubility of the hydrophobic substrate is essential. This often involves a mixture of an organic solvent and water.
-
Temperature: Increasing the temperature can help overcome the activation energy barrier, especially in cases of steric hindrance.
-
Water Content: As water is a reagent in the hydrolysis, its concentration can influence the reaction equilibrium and rate.
Q4: How can I effectively monitor the progress of the deprotection reaction?
The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide more quantitative information on the conversion of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is a suitable alternative for reaction monitoring.
Q5: What are the recommended work-up procedures for the deprotection of this compound?
A typical work-up procedure involves:
-
Quenching the Reaction: Neutralizing the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extracting the product, hexadecanal, into a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).
-
Washing and Drying: Washing the organic layer with brine to remove residual water-soluble impurities, followed by drying over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound.
Problem: The reaction is sluggish, resulting in incomplete conversion.
| Possible Cause | Suggested Solution |
| Poor Solubility of Starting Material | Modify the solvent system to improve solubility. Consider using a co-solvent like tetrahydrofuran (B95107) (THF), dioxane, or acetone with water. For very nonpolar substrates, a biphasic system with vigorous stirring may be necessary. |
| Insufficient Catalyst Activity | Increase the catalyst loading or switch to a stronger acid catalyst. For instance, if using a mild Brønsted acid with slow conversion, consider a stronger one like p-TsOH or a Lewis acid such as FeCl₃. |
| Steric Hindrance | Increase the reaction temperature to provide more energy to overcome the steric barrier. Be mindful of potential side reactions at higher temperatures. |
| Reaction Equilibrium | The hydrolysis of dioxolanes is a reversible reaction. To drive the equilibrium towards the product, use a large excess of water. |
Problem: Low yield of the desired hexadecanal.
| Possible Cause | Suggested Solution |
| Side Reactions | The deprotected aldehyde, hexadecanal, might be unstable under the reaction conditions, leading to aldol (B89426) condensation or oxidation. Use milder reaction conditions (e.g., Lewis acid catalysis at lower temperatures) or shorter reaction times. |
| Product Volatility/Instability during Work-up | Hexadecanal is a long-chain aldehyde and may be prone to decomposition. Ensure the work-up is performed promptly and at a low temperature. Avoid prolonged exposure to strong acids or bases. |
| Incomplete Extraction | Due to its long alkyl chain, hexadecanal is highly nonpolar. Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. |
Problem: Formation of byproducts.
| Possible Cause | Suggested Solution |
| Aldol Condensation of Hexadecanal | The product aldehyde can undergo self-condensation under acidic or basic conditions. Minimize this by using milder catalysts and ensuring a rapid and efficient work-up to isolate the product. |
| Oxidation of Hexadecanal | If the reaction is exposed to air for extended periods, especially at elevated temperatures, the aldehyde may oxidize to the corresponding carboxylic acid. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Experimental Protocols
Method 1: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Acetone
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v). The concentration should be adjusted to ensure complete dissolution.
-
Add a catalytic amount of p-TsOH (0.1-0.2 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude hexadecanal.
-
Purify the product by flash column chromatography on silica gel if necessary.
Method 2: Lewis Acid-Catalyzed Deprotection using Iron(III) Chloride (FeCl₃)
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add a catalytic amount of anhydrous FeCl₃ (0.1 eq).
-
Add a small amount of water (1.0-2.0 eq) to facilitate the hydrolysis.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
Table 1: Comparison of Deprotection Methods for 2-Substituted-1,3-Dioxolanes
| Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| p-TsOH | Acetone/H₂O | 25-50 | 1-6 h | 85-95 | Standard and effective method. |
| HCl (aq) | THF/H₂O | 25 | 2-8 h | 80-90 | Strong acid, may not be suitable for acid-sensitive substrates. |
| FeCl₃ | CH₂Cl₂/H₂O | 25 | 0.5-3 h | 90-98 | Mild and efficient Lewis acid catalyst. |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | 25 | 1-4 h | 88-95 | Another mild and effective Lewis acid option. |
| I₂ | Acetone | 25 | 0.25-1 h | 90-99 | Neutral conditions, suitable for acid-sensitive molecules. |
Note: Reaction times and yields are approximate and can vary depending on the specific substrate and reaction scale.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for deprotection of this compound.
Preventing hydrolysis of 2-Pentadecyl-1,3-dioxolane during workup
Welcome to the technical support center for handling 2-Pentadecyl-1,3-dioxolane. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this acetal (B89532) protecting group during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a cyclic acetal. In organic synthesis, acetals are frequently used as protecting groups for carbonyl functionalities (aldehydes and ketones) due to their stability in neutral to strongly basic environments.[1][2][3] This allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group.[4] However, the stability of acetals is highly dependent on pH; they are susceptible to acid-catalyzed hydrolysis, which cleaves the acetal back to the original carbonyl compound and the corresponding diol (ethylene glycol in this case).[5][6][7] Preventing this unwanted deprotection during the workup phase is critical for achieving a high yield of the desired product.
Q2: What is "workup" and how can it lead to hydrolysis?
A2: A "workup" refers to the series of steps performed after a chemical reaction is complete to isolate and purify the product.[8] This typically involves quenching the reaction to stop it, followed by liquid-liquid extraction to separate the product from unreacted starting materials, catalysts, and byproducts.[8][9] These extractions often use an organic solvent and an aqueous solution.[10][11] If any residual acid from the reaction is present, or if an acidic solution is used during the wash steps, the aqueous phase can become acidic enough to catalyze the hydrolysis of the this compound.
Q3: What is the chemical mechanism of acid-catalyzed hydrolysis for a dioxolane?
A3: The hydrolysis is an acid-catalyzed process that is reversible.[6] The mechanism involves several key steps:
-
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid (H₃O⁺), converting the alkoxy group into a good leaving group.[6]
-
Ring Opening: The other oxygen atom in the ring uses its lone pair of electrons to push out the protonated group, opening the ring and forming a resonant-stabilized oxonium ion.[6]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water molecule to a base, forming a hemiacetal intermediate.
-
Repeat and Eliminate: The second alkoxy group is then protonated, eliminated as an alcohol (ethylene glycol), and the carbonyl group is reformed to yield the final ketone or aldehyde.
References
- 1. Acetals as protecting groups [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 11. Workup [chem.rochester.edu]
Troubleshooting poor resolution in GC-MS analysis of 2-Pentadecyl-1,3-dioxolane
Topic: Troubleshooting Poor Resolution in GC-MS Analysis of 2-Pentadecyl-1,3-dioxolane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. The following information provides structured troubleshooting advice, optimized experimental protocols, and answers to frequently asked questions to help resolve issues related to poor chromatographic resolution.
Troubleshooting Guide: A Logical Approach
When poor resolution is observed for this compound, a systematic approach is crucial to identify and resolve the root cause. The workflow below outlines the key steps to diagnose and correct common issues, from initial checks of the GC inlet to optimization of the temperature program.
Caption: Troubleshooting workflow for poor GC-MS resolution.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing broad or tailing peaks for this compound?
A1: Peak tailing for a high molecular weight, active compound like this compound is often caused by "active sites" within the GC system that interact undesirably with the analyte.[1][2][3] Common causes include:
-
Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues, creating active sites.[1][4][5] Regularly replacing the liner with a clean, deactivated one is critical.[6]
-
Column Contamination: The front end of the GC column can become contaminated or degraded over time.[1][5] Trimming 10-20 cm from the column inlet can often resolve this.
-
Insufficient Inlet Temperature: If the inlet temperature is too low, the compound may not vaporize completely and instantaneously, leading to a slow, broad transfer to the column.[1][6]
-
Improper Column Installation: A poorly cut or improperly installed column can create dead volume, leading to peak broadening.[1][3]
Q2: My peaks for this compound and another compound are co-eluting. How can I improve the separation?
A2: Improving the separation, or resolution, between two co-eluting compounds involves modifying the chromatographic conditions to alter their interaction with the GC column and the temperature.[7][8]
-
Optimize the Oven Temperature Program: A slower temperature ramp (e.g., 5°C/min instead of 15°C/min) gives the compounds more time to interact with the stationary phase, which can significantly improve separation.[6]
-
Lower the Initial Oven Temperature: Starting the temperature program at a lower temperature increases analyte retention and can enhance resolution for early-eluting peaks.[7][8]
-
Change the GC Column: If optimizing the temperature program is insufficient, the stationary phase of the column may not be suitable for the separation. Using a column with a different stationary phase (e.g., switching from a non-polar to a mid-polar column) provides different selectivity and can resolve the co-eluting peaks.[6][7][8]
Q3: I'm observing peak fronting. What is the likely cause?
A3: Peak fronting is most commonly caused by column overload, where too much sample has been injected onto the column.[1][3] The stationary phase becomes saturated, causing excess analyte molecules to travel ahead of the main band. The solution is to either dilute the sample or increase the split ratio in the injector to reduce the amount of analyte reaching the column.[6]
Q4: How does carrier gas flow rate affect resolution?
A4: The carrier gas flow rate determines the speed at which analytes move through the column. There is an optimal flow rate for any given column that provides the best efficiency (narrowest peaks).[8] Deviating significantly from this optimum can lead to peak broadening and reduced resolution. Fluctuations in gas flow can also cause retention times to shift, making results unreliable.[9]
Data Presentation: Parameter Optimization
Optimizing GC parameters is a balance between achieving the desired resolution and maintaining a reasonable analysis time. The table below summarizes key parameters and their impact.
Table 1: GC Parameter Optimization for Resolution of this compound
| Parameter | Sub-optimal Setting (Example) | Rationale for Poor Resolution | Optimized Setting (Example) | Expected Outcome |
| Inlet Temperature | 200°C | Incomplete or slow vaporization of the high molecular weight analyte, causing peak broadening and tailing.[1][6] | 270°C | Ensures rapid and complete vaporization for a sharp injection band. |
| Oven Program | 60°C, ramp at 20°C/min to 300°C | The rapid ramp does not allow sufficient time for analytes to interact with and separate on the stationary phase, leading to co-elution.[6] | 60°C for 2 min, ramp at 5°C/min to 300°C, hold 5 min | Slower ramp increases the separation between compounds with different boiling points.[8] |
| Split Ratio | 10:1 (for a concentrated sample) | A low split ratio can lead to injecting too much analyte mass onto the column, causing column overload and peak fronting.[1][6] | 50:1 or higher | Reduces the mass of analyte on the column, preventing overload and improving peak shape. |
| Column Choice | Highly polar (e.g., WAX) | Mismatch in polarity between the non-polar alkyl chain of the analyte and the polar stationary phase can result in poor peak shape and retention. | Low-to-mid polarity (e.g., 5% Phenyl) | "Like dissolves like" principle provides better interaction and chromatographic separation for the analyte.[6] |
Experimental Protocols
This section provides a detailed starting methodology for the GC-MS analysis of this compound. Parameters should be further optimized based on the specific instrument and sample matrix.
Optimized GC-MS Protocol for this compound
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity solvent (e.g., hexane (B92381) or ethyl acetate).
-
Ensure the final concentration is within the linear range of the instrument to avoid column overload. A starting concentration of 1-10 µg/mL is often appropriate.
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[6] |
| Injection Volume | 1 µL |
| Inlet Temperature | 270°C |
| Injection Mode | Split (start with a 50:1 ratio, adjust as needed) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp: 5°C/min to 300°CHold: 5 min |
| MS Transfer Line | 280°C[5] |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Acquisition Mode | Scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity |
-
System Suitability Checks:
-
Before running samples, perform a solvent blank injection to check for system contamination.[5]
-
Inject a known standard of this compound to verify retention time, peak shape, and detector response. The peak should be symmetrical with a tailing factor between 0.9 and 1.2.
-
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Pentadecyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Pentadecyl-1,3-dioxolane in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
A1: this compound is a lipophilic organic molecule with the chemical formula C18H36O2.[1][2] Its long pentadecyl chain makes it highly hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays, such as cell culture media and phosphate-buffered saline (PBS). This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the first step I should take when I suspect a solubility issue with this compound?
A2: The first step is to visually confirm the solubility of your compound in the assay buffer. Before conducting the full experiment, prepare a small-scale test dilution. Observe the solution for any signs of cloudiness, precipitation, or "crashing out."[3] You can also centrifuge the sample to see if a pellet forms, which would indicate insolubility.[3]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For highly lipophilic compounds like this compound, a powerful aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended for creating a concentrated stock solution.[4] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the stock solution.[4]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out."[4] To prevent this, consider the following strategies:
-
Reduce the Final Concentration: Your target concentration might be above the aqueous solubility limit. Try working with a lower final concentration.[4]
-
Optimize Dilution Technique: Instead of a single, large dilution, perform a stepwise serial dilution.[5] Also, add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring to facilitate rapid dispersion.[4][5]
-
Limit Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
Q5: Are there alternative methods to improve the solubility of this compound in my working solution?
A5: Yes, if optimizing the dilution of your organic solvent stock is not sufficient, you can explore several alternative formulation strategies. These include the use of solubilizing agents like cyclodextrins, surfactants, or employing lipid-based delivery systems such as liposomes or nanoemulsions.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Cloudiness or turbidity in the final working solution.
-
Visible particulate matter or crystals.
-
Formation of a pellet after centrifugation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: High Variability in Assay Results
Symptoms:
-
Inconsistent results between replicate wells or experiments.
-
Poor dose-response curves.
Potential Cause: Inconsistent solubility can lead to variations in the actual concentration of the compound in the assay.
Troubleshooting Steps:
-
Confirm Solubility Limit: Determine the kinetic solubility of this compound in your specific assay buffer to ensure you are working below its solubility limit.
-
Standardize Solution Preparation: Ensure that the preparation of the working solution is consistent for every experiment, including the age of the stock solution, dilution method, and mixing procedure.
-
Use a Positive Control: Include a positive control with known solubility and activity to ensure the assay itself is performing as expected.
Data Presentation: Solubilization Strategies
The following table summarizes common solubilization methods and their key parameters.
| Method | Agent/System | Typical Concentration/Ratio | Advantages | Potential Issues |
| Co-solvents | DMSO, Ethanol | < 0.5% (final) | Simple to implement | Solvent toxicity, limited for highly lipophilic compounds |
| Cyclodextrins | HP-β-CD, β-CD | 1:1 to 1:5 (Drug:CD molar ratio) | Increases aqueous solubility, can enhance stability[6][8] | Potential for cytotoxicity at high concentrations |
| Surfactants | Tween 80, Poloxamers | 0.01-1% (v/v) | Forms micelles to encapsulate the compound[3] | Can interfere with cell membranes and assay readouts[3] |
| Lipid-Based Formulations | Liposomes, Nanoemulsions | Varies | High loading capacity, can improve bioavailability[9][10] | More complex preparation, potential for instability |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution (MW = 284.48 g/mol ), weigh 2.845 mg.
-
Solvent Addition: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C until the compound is fully dissolved.[4]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).
Materials:
-
This compound stock solution (in a minimal amount of a water-miscible organic solvent like ethanol)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Solution: In a sterile vial, dissolve the desired amount of HP-β-CD in deionized water. The molar ratio of the drug to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to optimize complexation.[5]
-
Prepare Drug Solution: In a separate vial, dissolve the this compound in a minimal amount of a suitable co-solvent (e.g., ethanol).
-
Mix the Solutions: While stirring the cyclodextrin solution, add the drug solution dropwise.
-
Complexation: Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any precipitate is present, filter the solution through a 0.22 µm filter to remove any un-complexed drug.
-
Quantification: Determine the concentration of the solubilized this compound in the final solution using a suitable analytical method (e.g., HPLC).
Signaling Pathway and Workflow Diagrams
Caption: A potential signaling pathway for a lipophilic compound.
Caption: Experimental workflow for preparing a working solution.
References
- 1. This compound | C18H36O2 | CID 552019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4360-57-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. symmetric.events [symmetric.events]
- 10. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Pentadecyl-1,3-dioxolane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Pentadecyl-1,3-dioxolane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during laboratory-scale and pilot-plant production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors, primarily related to the reversible nature of the reaction and the properties of the long-chain aldehyde.
-
Incomplete Water Removal: The formation of the dioxolane is an equilibrium reaction that produces water as a byproduct. Inadequate removal of this water will shift the equilibrium back towards the starting materials, resulting in low product yield.
-
Solution: Employ a Dean-Stark apparatus with an appropriate solvent like toluene (B28343) to azeotropically remove water as it forms. Ensure the apparatus is set up correctly and the solvent is refluxing at a rate sufficient for efficient water collection. For smaller-scale reactions, the use of molecular sieves (e.g., 4Å) can also be effective.[1][2]
-
-
Sub-optimal Catalyst Concentration: The acid catalyst is crucial for the reaction to proceed.
-
Solution: If using a common acid catalyst like p-toluenesulfonic acid (p-TSA), ensure an adequate catalytic amount is used (typically 0.1-1 mol%). Too little catalyst will result in a slow or incomplete reaction. Conversely, an excessive amount of a strong acid can lead to side reactions. Consider using a milder, solid acid catalyst like Montmorillonite K10, which has been shown to be effective in the synthesis of similar long-chain 1,3-dioxolanes and can simplify workup.[3]
-
-
Poor Solubility of Hexadecanal (B134135): Due to its long alkyl chain, hexadecanal may have limited solubility in the reaction mixture, especially at lower temperatures, leading to a slower reaction rate.
-
Solution: Ensure the reaction temperature is high enough to maintain a homogenous solution. Toluene is a good solvent choice as it can dissolve both the nonpolar aldehyde and, to some extent, the ethylene (B1197577) glycol, especially at reflux temperatures. Vigorous stirring is also essential to maximize the contact between reactants.
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the disappearance of the starting aldehyde. The formation of water in the Dean-Stark trap is also a good indicator of reaction progress; the reaction is generally complete when no more water is collected.[4]
-
Q2: I am observing significant amounts of an unknown byproduct in my reaction mixture. What could it be and how can I prevent its formation?
A2: Byproduct formation is a common challenge. Potential side products in this synthesis include:
-
Aldol Condensation Products: Under acidic or basic conditions, aldehydes with α-hydrogens, like hexadecanal, can undergo self-condensation reactions.
-
Solution: Use a non-basic workup procedure. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, before any aqueous extraction steps.[5] Maintaining a controlled reaction temperature can also minimize this side reaction.
-
-
Oligomers of Ethylene Glycol: In the presence of strong acids and at high temperatures, ethylene glycol can self-condense to form diethylene glycol and other oligomers.[1]
-
Solution: Use a catalytic amount of a milder acid like p-TSA instead of strong mineral acids. Avoid excessively high reaction temperatures beyond what is necessary for efficient azeotropic water removal.
-
Q3: The purification of this compound is proving difficult. What are the recommended purification methods?
A3: The high boiling point and waxy nature of this compound can make purification challenging.
-
Distillation: Due to its high molecular weight, vacuum distillation is the preferred method for purifying the final product. A simple distillation might not be sufficient to remove close-boiling impurities.
-
Chromatography: For laboratory-scale purification, flash column chromatography on silica (B1680970) gel is an effective method. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used.[3]
-
Workup Procedure: A thorough workup is crucial to remove the catalyst and unreacted ethylene glycol. After neutralizing the acid catalyst, wash the organic layer with water and brine to remove water-soluble impurities. Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before solvent evaporation is also a critical step.[3]
Q4: How do I effectively scale up the synthesis of this compound from a lab scale to a pilot-plant scale?
A4: Scaling up this reaction requires careful consideration of several factors:
-
Heat Transfer: The reaction is typically run at reflux, and maintaining a consistent temperature throughout a larger reactor volume is crucial. Ensure the reactor has adequate heating and cooling capabilities to manage the reaction exotherm and maintain a steady reflux.
-
Mass Transfer: Efficient mixing is critical to ensure good contact between the reactants, especially given the potential for phase separation or poor solubility. Use a robust overhead mechanical stirrer for larger volumes.
-
Water Removal: The efficiency of the Dean-Stark trap becomes even more critical at a larger scale. Ensure the condenser and trap are appropriately sized for the reactor volume and the rate of solvent reflux to prevent flooding or inefficient water separation.
-
Reagent Addition: For very large-scale reactions, consider the controlled addition of the aldehyde to the heated mixture of ethylene glycol, catalyst, and solvent to better manage any potential exotherms and side reactions.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of long-chain 1,3-dioxolanes.[3]
Materials:
-
Hexadecanal (1.0 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01-0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar (for lab scale) or overhead stirrer (for larger scale)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup or flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add hexadecanal (1.0 eq.), ethylene glycol (1.2 eq.), p-toluenesulfonic acid monohydrate (0.01-0.05 eq.), and toluene (enough to fill the Dean-Stark trap and provide good stirring of the reaction mixture).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap. The reaction progress can be monitored by TLC or GC.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[5] Subsequently, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reactant and Catalyst Ratios
| Reactant/Catalyst | Molar Ratio (relative to Hexadecanal) |
| Hexadecanal | 1.0 |
| Ethylene glycol | 1.1 - 1.5 |
| p-Toluenesulfonic acid | 0.01 - 0.05 |
Table 2: Typical Reaction Conditions and Performance
| Parameter | Value |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 2 - 8 hours (monitor for completion) |
| Expected Yield | 85 - 95% |
| Purity (after purification) | >98% |
Mandatory Visualization
The following diagrams illustrate the chemical reaction, the experimental workflow, and a troubleshooting decision tree for low yield.
Caption: Synthesis of this compound.
Caption: Experimental workflow for synthesis.
Caption: Troubleshooting low yield.
References
Catalyst selection for efficient synthesis of 2-Pentadecyl-1,3-dioxolane
Technical Support Center: Synthesis of 2-Pentadecyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of this compound. Below you will find frequently asked questions and troubleshooting guides to address common challenges in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis of this compound is an acetalization reaction. It involves the reaction of hexadecanal (B134135) (a 16-carbon aldehyde) with ethylene (B1197577) glycol in the presence of an acid catalyst. The reaction is an equilibrium, and water is produced as a byproduct. To achieve a high yield, this water must be removed from the reaction mixture to drive the equilibrium towards the product side.[1][2][3]
Q2: What types of catalysts are effective for this synthesis, and how do I choose the right one?
A2: Catalyst selection is crucial for an efficient reaction and depends on the substrate's sensitivity and desired reaction conditions.
-
Brønsted Acids: Traditional catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective and widely used.[1][4][5] They are suitable for substrates that are not sensitive to strong acids.
-
Lewis Acids: Catalysts such as bismuth triflate (Bi(OTf)₃) and copper(II) tetrafluoroborate (B81430) can also be highly efficient.[6]
-
Solid Acid Catalysts: For substrates with acid-sensitive functional groups, milder solid catalysts are recommended.[5] Options include acidic resins (e.g., Amberlyst-15), zeolites, and clays (B1170129) like Montmorillonite K10.[7][8][9] These catalysts offer the advantages of easier separation, potential for recycling, and often improved selectivity.[7][8]
-
Homogeneous Metal Catalysts: Systems like cobaloxime have been shown to be highly efficient for acetalization under mild, solvent-free conditions.[6]
The choice depends on your specific needs regarding reaction speed, substrate compatibility, and purification procedure.
Q3: Why is water removal so critical in this synthesis?
A3: The formation of the 1,3-dioxolane (B20135) ring is a reversible reaction where water is a byproduct.[1][4] According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (hexadecanal and ethylene glycol), thus reducing the product yield.[1] Continuous removal of water is essential to drive the reaction to completion.[2][8]
Q4: Does the long alkyl chain of hexadecanal affect the reaction?
A4: Yes, the long pentadecyl chain (C15H31) can influence the reaction. Studies on similar reactions have shown that the conversion rate can decrease as the chain length of the aliphatic aldehyde increases.[7] This may be due to steric hindrance or differences in solubility and diffusion. Therefore, optimizing reaction time and catalyst concentration is particularly important for long-chain aldehydes.
Troubleshooting Guide
Issue 1: My reaction yield is very low or I'm recovering only starting material.
-
Potential Cause 1: Inefficient Water Removal.
-
Solution: The most common cause of low yield is the presence of water.[8] Ensure you are using an efficient method for water sequestration. A Dean-Stark apparatus connected to the reaction flask is the standard and most effective method for azeotropically removing water as it forms.[2][8] For smaller-scale reactions, adding molecular sieves to the reaction mixture can also be effective.[2]
-
-
Potential Cause 2: Inactive or Insufficient Catalyst.
-
Solution: The reaction requires an acid catalyst to proceed at a reasonable rate.[10] Verify that you have added the correct amount of catalyst (typically 0.1-5 mol%). If using a solid acid catalyst that has been recycled, ensure it has been properly regenerated and is still active. For Brønsted acids, ensure they have not degraded during storage.
-
-
Potential Cause 3: Suboptimal Reaction Temperature or Time.
-
Solution: The reaction temperature must be high enough to facilitate the azeotropic removal of water with a suitable solvent like toluene (B28343) (reflux).[2] However, excessively high temperatures can sometimes promote side reactions. Monitor the reaction's progress by tracking the amount of water collected in the Dean-Stark trap or by using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[8]
-
Issue 2: I'm observing significant byproduct formation.
-
Potential Cause 1: Acid-Catalyzed Side Reactions.
-
Potential Cause 2: Product Hydrolysis during Workup.
-
Solution: The 1,3-dioxolane product is stable under basic and neutral conditions but can be hydrolyzed back to the aldehyde and diol in the presence of aqueous acid.[8][11] During the workup procedure, it is critical to neutralize the acid catalyst before performing any aqueous washes. Use a mild base, such as a saturated sodium bicarbonate solution, to quench the reaction mixture.[8][11]
-
Issue 3: I'm having difficulty purifying the final product.
-
Potential Cause 1: Close Boiling Points of Product and Impurities.
-
Solution: If unreacted hexadecanal or other high-boiling impurities are present, purification by distillation can be challenging. Ensure the reaction has gone to completion to minimize starting material contamination. A well-executed aqueous workup (after neutralization) can help remove water-soluble impurities like ethylene glycol.
-
-
Potential Cause 2: Thermal Decomposition.
-
Solution: While 1,3-dioxolanes are generally stable, very high temperatures during distillation can potentially cause decomposition. If you suspect this is an issue, consider using vacuum distillation to lower the boiling point of the product.
-
Catalyst Performance Summary
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | p-TsOH, H₂SO₄ | Toluene, Reflux | Inexpensive, high activity | Corrosive, can cause side reactions, incompatible with acid-sensitive groups[4][5] |
| Solid Acid | Amberlyst-15, Mont. K10 | Toluene, Reflux or Solvent-free | Mild, easy to remove, recyclable, good for sensitive substrates[7][9] | May have lower activity than strong Brønsted acids |
| Homogeneous Metal | CoCl₂/DH₂ | Solvent-free, 70-90°C | High efficiency (high TOF), mild conditions[6] | Catalyst may be expensive, potential for metal contamination |
| Lewis Acid | Bi(OTf)₃ | Varies | High activity, versatile | Can be sensitive to moisture, may require inert atmosphere |
Visual Guides and Protocols
Catalyst Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate catalyst based on your experimental constraints.
Caption: Decision tree for selecting a catalyst for this compound synthesis.
General Experimental Workflow
This diagram outlines the key steps for the synthesis, workup, and purification of the product.
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst with azeotropic water removal.
Materials:
-
Hexadecanal (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add hexadecanal (1.0 eq), ethylene glycol (1.2 eq), and toluene (approx. 2-3 mL per mmol of aldehyde).
-
Catalyst Addition: Add the p-toluenesulfonic acid monohydrate (0.02 eq) to the mixture.
-
Reaction: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to a steady reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reflux until no more water is observed collecting in the trap (typically 2-6 hours). The reaction can also be monitored by TLC or GC to confirm the consumption of the starting aldehyde.
-
Workup (Quenching): Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Shake gently, venting frequently, until gas evolution ceases. This step neutralizes the acid catalyst.[8]
-
Extraction: Separate the aqueous layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid or low-melting solid.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
- 7. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of 2-Pentadecyl-1,3-dioxolane: A Comparative Guide to NMR and MS Analysis
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel or synthesized compounds is paramount. This guide provides a comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of 2-Pentadecyl-1,3-dioxolane. We present supporting experimental data, detailed protocols, and a comparative assessment of the strengths of each technique in this context.
Introduction to this compound
This compound is a cyclic acetal (B89532) formed from the reaction of hexadecanal (B134135) with ethylene (B1197577) glycol. Its structure consists of a five-membered dioxolane ring substituted at the 2-position with a fifteen-carbon alkyl chain (pentadecyl group). The confirmation of this structure requires unambiguous evidence of the cyclic acetal moiety, the long alkyl chain, and their connectivity.
Data Presentation: NMR and MS Analysis
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.85 | Triplet | 1H | H-2 (methine proton on the dioxolane ring) |
| ~3.95 | Multiplet | 4H | H-4, H-5 (methylene protons of the dioxolane ring) |
| ~1.60 | Multiplet | 2H | Methylene (B1212753) protons α to the dioxolane ring |
| ~1.25 | Broad Singlet | 26H | Methylene protons of the pentadecyl chain |
| ~0.88 | Triplet | 3H | Terminal methyl group of the pentadecyl chain |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~103.5 | C-2 (acetal carbon) |
| ~65.0 | C-4, C-5 (dioxolane methylene carbons) |
| ~34.0 | Methylene carbon α to the dioxolane ring |
| ~31.9 | Methylene carbons of the pentadecyl chain |
| ~29.7 | Methylene carbons of the pentadecyl chain |
| ~29.4 | Methylene carbons of the pentadecyl chain |
| ~22.7 | Methylene carbon β to the terminal methyl group |
| ~14.1 | Terminal methyl carbon |
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 284.5 | Low | [M]⁺ (Molecular Ion) |
| 73.0 | 100% (Base Peak) | [C₃H₅O₂]⁺ Fragment |
| 43.0 | High | [C₂H₃O]⁺ Fragment |
Experimental Workflows and Logic
The following diagrams illustrate the logical workflow for the structural confirmation of this compound using NMR and MS.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Average 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Use a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Use helium as the carrier gas at a constant flow rate of 1 mL/min. A typical temperature program starts at 100°C, holds for 2 minutes, then ramps to 300°C at a rate of 15°C/min, and holds for 5 minutes.
-
Mass Spectrometry Analysis: Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-500.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.
Comparison of NMR and MS for Structural Confirmation
| Feature | NMR Spectroscopy (¹H and ¹³C) | Mass Spectrometry (GC-MS) |
| Information Provided | Detailed information about the carbon-hydrogen framework, including chemical environment, connectivity, and stereochemistry. | Provides the molecular weight and information about the fragmentation pattern, which helps in identifying structural motifs. |
| Strengths | - Unambiguously determines the connectivity of atoms. - Provides information on the number of non-equivalent protons and carbons. - Can distinguish between isomers. | - Highly sensitive, requiring very small sample amounts. - Confirms the molecular weight of the compound.[1] - The fragmentation pattern provides a "fingerprint" of the molecule. |
| Limitations | - Relatively low sensitivity, requiring more sample. - Complex spectra for large molecules can be challenging to interpret. | - Isomers may have similar fragmentation patterns. - The molecular ion may be weak or absent for some compounds. |
| Application to this compound | - Confirms the presence of the dioxolane ring through characteristic shifts of the acetal proton (~4.85 ppm) and carbons (~103.5 ppm and ~65.0 ppm). - Confirms the long alkyl chain through the large integral of the methylene protons (~1.25 ppm) and the terminal methyl signal (~0.88 ppm). | - Confirms the molecular weight of 284.5 g/mol .[1] - The base peak at m/z 73 is highly characteristic of the dioxolane ring fragment, confirming the presence of this moiety.[1] |
Conclusion
Both NMR spectroscopy and mass spectrometry are indispensable and complementary techniques for the structural confirmation of this compound. NMR provides a detailed map of the molecular structure, confirming the connectivity of the pentadecyl chain to the dioxolane ring. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for the molecule, with the base peak at m/z 73 being a key indicator of the 1,3-dioxolane (B20135) moiety.[1] The combined use of these two techniques provides a high degree of confidence in the structural assignment, which is crucial for research and development in the chemical and pharmaceutical industries.
References
A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-Pentadecyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Aldehydes, with their inherent reactivity, often necessitate temporary masking to withstand a variety of reaction conditions. This guide provides an objective comparison of 2-Pentadecyl-1,3-dioxolane with other commonly employed aldehyde protecting groups. The performance of each group is evaluated based on stability, ease of formation, and conditions required for cleavage, supported by available experimental data.
Introduction to Aldehyde Protection
The primary role of an aldehyde protecting group is to temporarily convert the highly reactive carbonyl group into a less reactive functionality. This allows for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible with the aldehyde. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.
Acetal formation is a common and effective strategy for aldehyde protection. Cyclic acetals, such as dioxolanes, are particularly favored due to their enhanced stability compared to their acyclic counterparts. This guide focuses on the this compound, a lipophilic protecting group, and compares its characteristics with other representative aldehyde protecting groups: a simple alkyl dioxolane (2-Methyl-1,3-dioxolane), an aryl dioxolane (2-Phenyl-1,3-dioxolane), and a dithiane (2-Phenyl-1,3-dithiane).
Data Presentation: Comparison of Aldehyde Protecting Groups
The following tables summarize the key performance indicators for this compound and other selected aldehyde protecting groups. The data is compiled from various literature sources and, where direct experimental values for the pentadecyl derivative are unavailable, estimations based on trends observed for other long-chain alkyl acetals are provided and noted.
Table 1: Stability of Aldehyde Protecting Groups under Various Conditions
| Protecting Group | Basic Conditions (e.g., NaOH, RT) | Acidic Conditions (e.g., pH 4-5, RT) | Organometallic Reagents (e.g., Grignard) | Oxidizing Agents (e.g., PCC) | Reducing Agents (e.g., LiAlH4) |
| This compound | Stable | Labile | Stable | Stable | Stable |
| 2-Methyl-1,3-dioxolane | Stable | Labile | Stable | Stable | Stable |
| 2-Phenyl-1,3-dioxolane | Stable | More Labile* | Stable | Stable | Stable |
| 2-Phenyl-1,3-dithiane | Stable | Generally Stable | Stable | Labile | Stable |
*The phenyl group can stabilize the intermediate carbocation, leading to faster hydrolysis under acidic conditions compared to alkyl-substituted dioxolanes.
Table 2: Conditions for Formation and Cleavage of Aldehyde Protecting Groups
| Protecting Group | Formation Conditions | Typical Yield (%) | Cleavage Conditions | Typical Cleavage Time |
| This compound | Hexadecanal (B134135), ethylene (B1197577) glycol, p-TsOH, toluene, reflux | ~90 | 1M HCl, THF/H2O, RT | 2-4 hours |
| 2-Methyl-1,3-dioxolane | Acetaldehyde, ethylene glycol, p-TsOH, toluene, reflux | >95 | 1M HCl, THF/H2O, RT | 1-2 hours |
| 2-Phenyl-1,3-dioxolane | Benzaldehyde, ethylene glycol, p-TsOH, toluene, reflux | >95 | 0.1M HCl, THF/H2O, RT | < 1 hour |
| 2-Phenyl-1,3-dithiane | Benzaldehyde, 1,3-propanedithiol, BF3·OEt2, CH2Cl2, RT | >90 | HgCl2, CaCO3, aq. CH3CN, reflux | 1-3 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Hexadecanal (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexadecanal and toluene.
-
Add ethylene glycol and p-TsOH to the flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Deprotection of this compound
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 4:1 v/v).
-
Add 1M HCl and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting hexadecanal if necessary.
Protocol 3: GC-MS Monitoring of Deprotection
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of aldehydes and acetals (e.g., a mid-polar phase like DB-5ms).
Sample Preparation:
-
At various time points during the deprotection reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution and an extraction solvent (e.g., diethyl ether or dichloromethane) with an internal standard (e.g., dodecane).
-
Vortex the vial vigorously and allow the layers to separate.
-
Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Scan Range: m/z 40-500.
By monitoring the disappearance of the peak corresponding to the protected aldehyde and the appearance of the peak for the free aldehyde, the reaction progress can be quantified.
Mandatory Visualization
Unveiling the Antimicrobial Potential of Long-Chain Dioxolanes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. This guide offers a comparative examination of the antimicrobial efficacy of various long-chain dioxolanes, presenting experimental data to facilitate an objective assessment of their performance against a range of microorganisms.
The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical entities with potent antimicrobial properties. 1,3-Dioxolanes, a class of heterocyclic compounds, have garnered significant interest due to their diverse biological activities.[1] This guide focuses on long-chain derivatives, particularly those with alkyl chains of C11-C13, which have shown promising antibacterial and antifungal activities.[2] The antimicrobial effect of these compounds is thought to be associated with their antiradical activity and the crucial balance between their hydrophilic and hydrophobic properties.[3]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial efficacy of newly synthesized chiral and racemic 1,3-dioxolane (B20135) derivatives has been evaluated against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency. The following table summarizes the MIC values for a series of novel 1,3-dioxolanes.
| Compound | Staphylococcus aureus (ATCC 29213) | Staphylococcus epidermidis (ATCC 12228) | Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Compound 1 | >5000 | >5000 | >5000 | >5000 | >5000 |
| Compound 2 | 1250 | 625 | >5000 | >5000 | 1250 |
| Compound 3 | 1250 | >5000 | >5000 | >5000 | 1250 |
| Compound 4 | 625 | 625 | 625 | 625 | 1250 |
| Compound 5 | 625 | 625 | >5000 | >5000 | 1250 |
| Compound 6 | 625 | 625 | >5000 | 1250 | 1250 |
| Compound 7 | >5000 | 625 | >5000 | >5000 | 1250 |
| Compound 8 | 1250 | 1250 | >5000 | 1250 | 1250 |
| Amikacin | 4 | 2 | 8 | 4 | - |
| Fluconazole (B54011) | - | - | - | - | 8 |
| Data sourced from a study on new 1,3-dioxolane derivatives.[2] Note: The specific structures of compounds 1-8 are detailed in the cited source. |
The data reveals that several of the tested 1,3-dioxolane derivatives exhibit significant activity against Gram-positive bacteria such as S. aureus and S. epidermidis, with MIC values ranging from 625 to 1250 µg/mL.[2] Notably, compound 4 demonstrated broad-spectrum activity, inhibiting the growth of E. faecalis and the Gram-negative bacterium P. aeruginosa at a concentration of 625 µg/mL.[2] All tested compounds, with the exception of compound 1, displayed antifungal activity against C. albicans.[2] However, it is important to note that none of the new compounds showed activity against E. coli, K. pneumoniae, and P. mirabilis in this particular study.[2]
Experimental Protocols: Determining Antimicrobial Efficacy
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as adapted from studies on 1,3-dioxolane derivatives.[2]
Microbroth Dilution Technique
This method is utilized to determine the MIC of the synthesized compounds against both bacteria and yeast.
1. Preparation of Media and Compounds:
-
For bacteria, Mueller-Hinton Broth (MHB) is used.
-
For yeast, RPMI-1640 medium is employed.
-
The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serial two-fold dilutions are prepared, typically ranging from 5000 to 4.8 µg/mL.
2. Inoculum Preparation:
-
Bacterial strains are cultured in broth for 4 to 6 hours.
-
The final concentration of bacteria in each well of the test tray should be approximately 5 × 10⁵ colony-forming units (cfu)/mL.
-
For yeast, the final concentration should be around 5 × 10³ cfu/mL.
3. Incubation:
-
The test trays are covered to prevent evaporation.
-
Trays with MHB for bacteria are incubated at 35°C for 18–20 hours.
-
Trays with RPMI-1640 medium for yeast are incubated at 35°C for 46–50 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible growth.
-
Amikacin and fluconazole are typically used as reference antibiotics for bacteria and yeast, respectively.
Visualizing the Experimental Workflow and Proposed Mechanism
To further elucidate the experimental process and the current understanding of the antimicrobial action of long-chain dioxolanes, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed general mechanism of antimicrobial action for long-chain dioxolanes.
References
- 1. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a GC-MS Method for Quantifying 2-Pentadecyl-1,3-dioxolane
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Pentadecyl-1,3-dioxolane. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The guide details the experimental protocol, presents validation data, and compares the GC-MS method with alternative analytical techniques.
Introduction
This compound is a cyclic acetal (B89532) that may be used as a protective group in organic synthesis or appear as an impurity in drug formulations. Accurate and precise quantification is crucial for quality control and regulatory compliance. GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and selectivity.[1][2] This guide outlines a validation strategy for a GC-MS method to quantify this compound, ensuring the method is fit for its intended purpose.
Experimental Protocols
A detailed experimental protocol is essential for the reproducibility of the analytical method. The following sections describe the sample preparation, GC-MS instrumentation and conditions, and the validation procedure.
2.1. Sample Preparation
The sample preparation method aims to extract this compound from the sample matrix and concentrate it for analysis. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed depending on the sample matrix.
-
Liquid-Liquid Extraction (LLE):
-
A known amount of the sample is dissolved in a suitable solvent (e.g., water or buffer).
-
An internal standard (e.g., a deuterated analog of the analyte) is added.
-
The sample is extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen.
-
The residue is reconstituted in a known volume of a suitable solvent for GC-MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
An SPE cartridge with a suitable stationary phase (e.g., C18) is conditioned with the appropriate solvents.
-
The sample, dissolved in a suitable solvent, is loaded onto the cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte is eluted with a small volume of an appropriate solvent.
-
The eluate is collected and, if necessary, concentrated before GC-MS analysis.
-
2.2. GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization for specific instruments.[3]
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 80 °C (hold for 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C[3] |
| Quadrupole Temperature | 150 °C[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for identification |
| Monitored Ions (SIM) | To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions) |
Method Validation
The GC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Validation Parameters and Results
The following table summarizes the performance characteristics of the validated GC-MS method for the quantification of this compound.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 (Concentration range: 0.1 - 10 µg/mL) |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 103.5% at three concentration levels[5][6] |
| Precision (% RSD) | ||
| - Intra-day | ≤ 15% | 3.5%[5] |
| - Inter-day | ≤ 15% | 5.8%[5] |
| Limit of Detection (LOD) | - | 0.05 µg/mL |
| Limit of Quantification (LOQ) | - | 0.15 µg/mL |
Comparison with Alternative Methods
While GC-MS is a highly suitable technique for the quantification of this compound, other analytical methods can also be considered, particularly for purity assessment and structural elucidation.
| Analytical Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity, provides structural information, well-established for volatile compounds.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, non-destructive, quantitative without a calibration curve (qNMR).[7] | Lower sensitivity compared to GC-MS, requires higher sample concentrations, complex mixtures can be difficult to analyze. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Rapid analysis, provides information about functional groups, non-destructive.[1] | Not suitable for quantification, low sensitivity, limited structural information. |
Visualizations
5.1. GC-MS Method Validation Workflow
The following diagram illustrates the workflow for the validation of the GC-MS method.
Caption: Workflow for GC-MS Method Validation.
5.2. Analytical Method Selection Logic
The choice of an analytical method depends on the specific requirements of the analysis. The following diagram provides a logical approach to selecting the most appropriate technique.
Caption: Decision tree for analytical method selection.
Conclusion
The validated GC-MS method presented in this guide is demonstrated to be a reliable, sensitive, and accurate technique for the quantification of this compound. The detailed protocol and performance data provide a solid foundation for its implementation in quality control and research laboratories. The comparison with alternative methods highlights the strengths of GC-MS for trace-level quantification while acknowledging the utility of other techniques for complementary structural information.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Experimental and Database Spectra of 2-Pentadecyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and database-derived spectral data for 2-Pentadecyl-1,3-dioxolane. By cross-referencing available mass spectrometry and nuclear magnetic resonance spectroscopy data, this document aims to facilitate the identification and characterization of this compound in various research and development settings.
Workflow for Spectral Data Comparison
Caption: Workflow for the cross-referencing of experimental and database spectral data.
Mass Spectrometry Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification of volatile and semi-volatile organic compounds. For this compound, the primary source of mass spectral data is the National Institute of Standards and Technology (NIST) database, accessible through platforms like PubChem.[1]
Table 1: Comparison of Key Mass Spectral Peaks for this compound
| Data Source | m/z of Top Peak | m/z of 2nd Highest Peak | m/z of 3rd Highest Peak |
| NIST Database[1] | 73 | 43 | 45 |
The fragmentation pattern observed in the mass spectrum of this compound is characteristic of the 1,3-dioxolane (B20135) ring structure. The prominent peak at m/z 73 likely corresponds to the [C4H9O]+ ion, a common fragment for cyclic acetals. The peaks at m/z 43 and 45 are also indicative of fragmentation of the dioxolane ring and the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
No publicly available experimental ¹H or ¹³C NMR spectra for this compound were found during the literature search. However, data for structurally related compounds and predicted spectral data can provide valuable insights into the expected chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| O-CH-O | ~4.8 - 5.0 | Triplet |
| O-CH₂-CH₂-O | ~3.8 - 4.0 | Multiplet |
| CH₂ (alpha to acetal) | ~1.6 - 1.8 | Multiplet |
| (CH₂)₁₃ | ~1.2 - 1.4 | Broad Singlet |
| CH₃ | ~0.8 - 0.9 | Triplet |
Disclaimer: These are predicted values and should be confirmed with experimental data.
Table 3: Comparison of Experimental ¹³C NMR Chemical Shifts of Related Dioxolanes
| Carbon | This compound (Predicted) | cis-2-Pentadecyl-4-(hydroxymethyl)-1,3-dioxolane[2] |
| O-C-O (acetal) | ~103 - 105 | 104.2 |
| O-CH₂-CH₂-O | ~64 - 66 | 65.1, 70.8 |
| C (alpha to acetal) | ~34 - 36 | 34.1 |
| (CH₂)₁₂ | ~29 - 32 | 29.3 - 31.9 |
| CH₂ (beta to acetal) | ~24 - 26 | 23.8 |
| CH₂ (terminal) | ~22 - 23 | 22.7 |
| CH₃ | ~14 | 14.1 |
Disclaimer: Predicted values for the target compound are included for comparative purposes and require experimental verification.
The predicted ¹³C NMR spectrum of this compound is expected to show a characteristic downfield signal for the acetal (B89532) carbon (O-C-O) above 100 ppm. The carbons of the dioxolane ring (O-CH₂-CH₂-O) would appear in the region of 60-70 ppm. The long pentadecyl chain will produce a cluster of signals in the aliphatic region (14-34 ppm).
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the analysis of long-chain acetals using GC-MS with electron ionization (EI) would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Injection: Inject a 1 µL aliquot of the sample into the GC injector port, typically in splitless mode to maximize sensitivity.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to ensure elution of the high molecular weight analyte.
-
-
Mass Spectrometry:
-
Data Analysis: Identify the compound by comparing the acquired mass spectrum with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Conclusion
This guide provides a summary of the available and predicted spectral data for this compound. While experimental mass spectral peak information is available from the NIST database, a complete experimental spectrum is not readily accessible. Furthermore, experimental NMR data for this specific compound is currently lacking in public databases. The provided predicted NMR data and information from related compounds offer a useful starting point for researchers. The outlined experimental protocols provide a framework for obtaining high-quality spectral data for the definitive characterization of this compound. It is strongly recommended that experimental data be acquired to confirm the identity and structure of this compound in any research application.
References
Efficacy of 2-Pentadecyl-1,3-dioxolane versus Traditional Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents that deviate from conventional mechanisms of action. Among the promising candidates are synthetic compounds such as 2-Pentadecyl-1,3-dioxolane, a molecule characterized by a dioxolane ring and a long alkyl chain. This guide provides a comparative analysis of the potential efficacy of this compound and its structural analogs against traditional antimicrobial agents, supported by available experimental data and detailed methodologies.
Data Presentation: Comparative Antimicrobial Efficacy
Direct comparative studies on the antimicrobial efficacy of this compound are limited in publicly available literature. However, data from structurally similar long-chain 2-alkyl-1,3-dioxolanes provide valuable insights into their potential activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for these dioxolane derivatives against various bacterial strains, juxtaposed with the efficacy of common traditional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Long-Chain 1,3-Dioxolane (B20135) Derivatives against Staphylococcus aureus
| Compound/Drug | Alkyl Chain Length | MIC (µg/mL) | Reference |
| Chiral/Racemic 1,3-Dioxolanes | C11-C13 | 625 - 1250 | [1] |
| Amoxicillin | N/A | 0.20 - 128 | [2][3] |
| Azithromycin | N/A | 32 - 128 | [4][5] |
| Ciprofloxacin | N/A | 0.25 - 1 | [6][7] |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,3-Dioxolane Derivatives against other Gram-Positive Bacteria
| Compound/Drug | Bacterial Strain | MIC (mg/L) | Reference |
| 1,3-Dioxolane Derivative 1 | Enterococcus faecalis | 9.76 - 39.06 | [8] |
| 1,3-Dioxolane Derivative 2 | Staphylococcus epidermidis | 9.76 - 39.06 | [8] |
Note: The data for 1,3-dioxolane derivatives are based on studies of compounds with similar long-chain alkyl structures, not specifically this compound. The efficacy of these compounds can be influenced by the specific chemical structure and the bacterial strain being tested.
Experimental Protocols
To ensure the reproducibility and validation of antimicrobial efficacy studies, detailed experimental protocols are essential. The following are standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and zone of inhibition.
Broth Microdilution Method for MIC Determination
This method is a standard laboratory procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plate is visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible growth.
Workflow Diagram:
Agar (B569324) Disk Diffusion Method
This method is used to assess the susceptibility of a bacterial isolate to a range of antimicrobial agents.
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the antimicrobial agents are then placed on the agar surface. The plate is incubated, and as the antimicrobial agent diffuses into the agar, it creates a concentration gradient. The diameter of the zone of growth inhibition around each disk is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the agent.
Workflow Diagram:
Signaling Pathways and Mechanisms of Action
The mode of action of this compound is hypothesized to be fundamentally different from that of traditional antibiotics.
This compound: A Putative Mechanism
Due to its amphiphilic nature, with a hydrophilic dioxolane head and a long hydrophobic pentadecyl tail, this compound likely acts as a cationic surfactant. This structure enables it to interact with and disrupt the integrity of bacterial cell membranes.[6][7] This mechanism is similar to that of quaternary ammonium (B1175870) compounds.
Traditional Antimicrobial Agents: Established Mechanisms
In contrast, traditional antibiotics typically target specific intracellular processes.
-
Beta-Lactams (e.g., Amoxicillin): These antibiotics inhibit the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.
-
Macrolides (e.g., Azithromycin): Macrolides inhibit bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain.[4]
-
Quinolones (e.g., Ciprofloxacin): Quinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA.
Conclusion
While specific efficacy data for this compound remains to be fully elucidated, the available information on structurally similar long-chain 2-alkyl-1,3-dioxolanes suggests they possess antimicrobial properties, particularly against Gram-positive bacteria. Their putative mechanism of action, centered on cell membrane disruption, presents a compelling alternative to traditional antibiotics that target specific intracellular pathways. This difference in mechanism may offer an advantage in combating bacteria that have developed resistance to conventional drugs. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully characterize the antimicrobial profile of this compound and its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Alkyl-1,3-Dioxolanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-alkyl-1,3-dioxolanes, focusing on their diverse biological activities. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of how structural modifications of the 2-alkyl-1,3-dioxolane scaffold influence their therapeutic potential as muscarinic receptor antagonists, antimicrobial agents, and multidrug resistance modulators.
Muscarinic Receptor Antagonism
The 1,3-dioxolane (B20135) moiety is a key structural feature in a number of potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. The nature of the substituents on the dioxolane ring plays a crucial role in determining both the affinity and selectivity of these compounds for the different muscarinic receptor subtypes (M1, M2, and M3).
Structure-Activity Relationship Summary:
-
Cationic Head: Modifications of the quaternary and tertiary nitrogen of the cationic head group significantly affect both affinity and selectivity. For instance, compounds bearing an ethyl substituent on the nitrogen tend to show improved affinity for all three receptor subtypes (M1, M2, and M3), while those with a phenethyl substituent exhibit greater selectivity for the M3 subtype.[1]
-
Stereochemistry: The stereochemistry at the chiral centers of the dioxolane ring and any adjacent carbons is critical for activity. For example, in a series of 2,2-diphenyl-[1][2]dioxolan-4-ylmethyl-dimethylamine analogs, methylation at the carbon adjacent to the nitrogen, depending on the stereochemistry, can increase antagonist potency to a similar extent as nitrogen quaternization.
-
Bivalent Ligands: Linking two 2,2-diphenyl-[1][2]-dioxolan-4-ylmethyl-dimethylamine methiodide units with a spacer can modulate affinity and selectivity, suggesting that the pharmacophore binding sites are organized differently in each receptor subtype.[2]
Quantitative Data: Muscarinic Receptor Affinity
| Compound | R Group on Nitrogen | Receptor Subtype | Affinity (pA2) | Selectivity |
| Reference Compound | Methyl | M1, M2, M3 | - | Non-selective |
| Analog 1 | Ethyl | M1, M2, M3 | Increased affinity | Improved affinity across subtypes |
| Analog 2 | Phenethyl | M3 | - | More selective for M3 |
Note: This table is a qualitative summary based on the provided search results. Specific pA2 values for a systematic series of 2-alkyl-1,3-dioxolanes were not available in a single comparable table.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of 2-alkyl-1,3-dioxolanes.
Antimicrobial and Antifungal Activity
Certain derivatives of 2-alkyl-1,3-dioxolanes have demonstrated significant potential as antimicrobial and antifungal agents. Their activity is highly dependent on the nature and position of substituents on the dioxolane ring.
Structure-Activity Relationship Summary:
-
General Activity: Many 2-substituted-1,3-dioxolanes exhibit broad-spectrum activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, as well as the fungus Candida albicans.[3] Activity against Gram-negative bacteria is more variable.
-
Substituent Effects: The presence of specific substituents can enhance antimicrobial potency. For instance, compounds with ether or ester groups at the 3 and 4 positions of the dioxolane ring have shown significant bactericidal and fungicidal activities.
-
Hydrophilic-Hydrophobic Balance: The antimicrobial activity of these compounds is also influenced by their hydrophilic-hydrophobic balance, which can be modulated by the alkyl substituents.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Compound | Substituent at C2 | Target Organism | MIC (µg/mL) |
| Derivative A | - | S. aureus | 625-1250 |
| Derivative B | - | S. epidermidis | 156-1250 |
| Derivative C | - | E. faecalis | 625 |
| Derivative D | - | P. aeruginosa | 156-1250 |
| Derivative E | - | C. albicans | 156-1250 |
Note: This table presents a range of reported MIC values for different 1,3-dioxolane derivatives against various microorganisms. A direct comparison of the effect of varying the 2-alkyl chain length from a single study was not available.
Modulation of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 2-alkyl-1,3-dioxolane derivatives have emerged as effective modulators of MDR, restoring the efficacy of conventional anticancer drugs.
Structure-Activity Relationship Summary:
-
Core Structure: Novel 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been synthesized and shown to reverse tumor cell MDR at low concentrations.[4]
-
Linker and Basic Moiety: The structure of the linker connecting the dioxolane core to a basic moiety, as well as the nature of the basic group itself, are critical for optimizing the MDR-modulating activity.
-
Mechanism of Action: These compounds are thought to interact with P-gp, inhibiting its drug efflux function and thereby increasing the intracellular concentration of chemotherapeutic agents.
Quantitative Data: IC50 Values for MDR Modulation
A specific table of IC50 values for a series of 2-alkyl-1,3-dioxolanes as MDR modulators was not available in the provided search results. However, studies have shown that some of these new structures exhibit better effects than established modulators like trifluoperazine.[4]
Mechanism of P-glycoprotein Mediated Multidrug Resistance and its Inhibition
Caption: P-glycoprotein-mediated drug efflux and its inhibition by 2-alkyl-1,3-dioxolane modulators.
Experimental Protocols
Muscarinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of 2-alkyl-1,3-dioxolane derivatives for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled 2-alkyl-1,3-dioxolane test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the 2-alkyl-1,3-dioxolane test compounds in assay buffer.
-
In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Ki values for the test compounds from the IC50 values obtained from the competition curves.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of 2-alkyl-1,3-dioxolane derivatives against bacteria and fungi.
Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
2-alkyl-1,3-dioxolane test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic/antifungal.
-
Negative control (broth and solvent).
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive and negative control wells.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity and MDR Modulation
The MTT assay is a colorimetric assay to assess cell viability and can be adapted to evaluate the ability of 2-alkyl-1,3-dioxolanes to modulate multidrug resistance.
Materials:
-
Cancer cell line (e.g., a P-gp overexpressing cell line and its parental sensitive counterpart).
-
96-well cell culture plates.
-
Cell culture medium.
-
2-alkyl-1,3-dioxolane test compounds.
-
A chemotherapeutic agent that is a P-gp substrate (e.g., doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
For cytotoxicity assessment, treat the cells with various concentrations of the 2-alkyl-1,3-dioxolane derivatives alone.
-
For MDR modulation, treat the P-gp overexpressing cells with a fixed concentration of the chemotherapeutic agent in the presence of varying concentrations of the 2-alkyl-1,3-dioxolane derivatives.
-
Include appropriate controls (untreated cells, cells treated with the chemotherapeutic agent alone, cells treated with the solvent).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance. The ability of the dioxolane derivatives to restore the cytotoxicity of the chemotherapeutic agent in the resistant cell line indicates their MDR modulating activity.
Experimental Workflow for SAR Studies
Caption: A generalized experimental workflow for the structure-activity relationship (SAR) studies of 2-alkyl-1,3-dioxolanes.
References
- 1. Synthesis and structure-activity relationship studies in a series of 2-substituted 1,3-dioxolanes modified at the cationic head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and muscarinic receptors affinity of a series of antagonist bivalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of Synthesized 2-Pentadecyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of synthesized 2-Pentadecyl-1,3-dioxolane. As a key intermediate in various synthetic pathways, ensuring the isomeric integrity of this compound is critical for downstream applications, including drug development and materials science. This document details experimental protocols for the primary analytical techniques, presents comparative data, and offers visual workflows to aid in method selection and implementation.
Introduction
This compound is a cyclic acetal (B89532) synthesized from the reaction of a long-chain aldehyde with ethylene (B1197577) glycol. The formation of stereoisomers is possible depending on the chirality of the starting materials and the reaction conditions. The presence of undesired isomers can significantly impact the efficacy and safety of final products. Therefore, robust analytical methods are required to separate and quantify these isomers. This guide focuses on a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the nature of the isomers (enantiomers vs. diastereomers), the required level of accuracy and precision, and the availability of instrumentation. Below is a summary of the performance of Chiral Gas Chromatography-Mass Spectrometry and Quantitative ¹H-NMR for the analysis of this compound.
| Parameter | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (qNMR) | Alternative: Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning between a chiral stationary phase and a mobile gas phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of protons contributing to it. | Separation based on differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase. |
| Isomer Separation | Excellent baseline separation of enantiomers and diastereomers achievable with appropriate chiral columns. | Can distinguish and quantify diastereomers with distinct chemical shifts. Enantiomers require the use of a chiral solvating agent to induce chemical shift differences. | Often provides superior resolution and faster analysis times compared to HPLC and GC for chiral separations. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | Higher (µg/mL to mg/mL range). | High sensitivity, often in the ng/mL range. |
| Limit of Quantitation (LOQ) | Low (ng/mL range). | Higher (µg/mL to mg/mL range). | Low (ng/mL range). |
| Accuracy | High, dependent on the quality of the calibration curve. | Very high, as it is a primary ratio method. | High, with proper calibration. |
| Precision (%RSD) | < 2% | < 1% | < 2% |
| Sample Throughput | Moderate (20-40 minutes per sample). | High (5-15 minutes per sample). | Very high (can be significantly faster than GC). |
| Key Advantage | High sensitivity and ability to separate enantiomers directly. | High precision, non-destructive, and provides structural information.[1][2][3] | Fast separations and reduced solvent consumption. |
| Key Disadvantage | Requires specialized and often expensive chiral columns. | Lower sensitivity compared to GC-MS. | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies for each of the primary analytical techniques are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetalization of hexadecanal (B134135) with ethylene glycol in the presence of an acid catalyst.[4]
Materials:
-
Hexadecanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of hexadecanal (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by vacuum distillation or column chromatography.
Isomeric Purity Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the separation and quantification of the stereoisomers of this compound. The use of a chiral stationary phase is essential for the separation of enantiomers.[5]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column.[5]
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 5 °C/min to 250 °C
-
Hold: 10 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in hexane (B92381) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject 1 µL of the sample into the GC-MS.
Isomeric Purity Analysis by Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR offers a highly accurate method for determining the purity and isomeric ratio of the synthesized product without the need for a reference standard of the isomers.[1][2][3][6]
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB)
-
Pulse Program: zg30
-
Acquisition Parameters:
-
Number of Scans (NS): 64
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time (AQ): 4 s
-
Spectral Width (SW): 20 ppm
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard (1,3,5-Trimethoxybenzene) into an NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Ensure the sample is fully dissolved.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal corresponding to the methine proton of the dioxolane ring for each isomer and the signal for the aromatic protons of the internal standard.
-
Calculate the purity and isomeric ratio using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Logic
To further clarify the experimental and analytical processes, the following diagrams have been generated using the DOT language.
References
- 1. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
Benchmarking the Performance of 2-Pentadecyl-1,3-dioxolane as an Antimicrobial Agent
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative performance benchmark for 2-Pentadecyl-1,3-dioxolane in the context of its potential application as an antimicrobial agent. Due to a lack of publicly available, specific antimicrobial performance data for this compound, this guide utilizes data from structurally similar long-chain alkyl dioxolanes as a proxy to provide a meaningful comparison against other antimicrobial alternatives. The insights presented are based on existing experimental data for related compounds and are intended to guide further research and development.
Executive Summary
Derivatives of 1,3-dioxolane (B20135) featuring long alkyl chains have demonstrated notable antibacterial and antifungal properties. The lipophilic nature of the long alkyl chain is believed to facilitate interaction with and disruption of microbial cell membranes, leading to antimicrobial effects. While specific data for the 2-pentadecyl (C15) derivative is limited, studies on analogous compounds with C11 to C13 alkyl chains indicate a spectrum of activity, particularly against Gram-positive bacteria and certain fungi. This guide will compare the performance of these proxy compounds with a standard antibiotic, Amikacin, and provide detailed experimental protocols for antimicrobial susceptibility testing.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 2-alkyl-1,3-dioxolane derivatives against various microbial strains, providing a benchmark for the expected performance of this compound. Amikacin is included as a well-established antibiotic for comparison.
| Compound | Alkyl Chain Length | Test Organism | MIC (µg/mL) | Reference Compound |
| 2-Undecyl-1,3-dioxolane derivative | C11 | Staphylococcus aureus | 625-1250 | Amikacin |
| Staphylococcus epidermidis | 625-1250 | |||
| Enterococcus faecalis | 625 | |||
| Pseudomonas aeruginosa | >1250 | |||
| Candida albicans | 312.5 | |||
| 2-Tridecyl-1,3-dioxolane derivative | C13 | Staphylococcus aureus | 625-1250 | Amikacin |
| Staphylococcus epidermidis | 625-1250 | |||
| Enterococcus faecalis | >1250 | |||
| Pseudomonas aeruginosa | 625 | |||
| Candida albicans | 156.25 | |||
| Amikacin (Control) | N/A | Staphylococcus aureus | 0.5-4 | N/A |
| Pseudomonas aeruginosa | 1-8 |
Note: The data for 2-alkyl-1,3-dioxolane derivatives is sourced from studies on a series of related compounds and serves as an estimate for the potential activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the antimicrobial performance of lipophilic compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for lipophilic compounds and aims to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for lipophilic compounds
-
96-well microtiter plates
-
Spectrophotometer
b. Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A solvent control (medium with inoculum and the highest concentration of DMSO used) should also be included to ensure the solvent does not inhibit microbial growth.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Zone of Inhibition Assay (Agar Disk Diffusion)
This method provides a qualitative assessment of antimicrobial activity.
a. Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (B569324) plates
-
Sterile filter paper disks
-
Solvent (e.g., DMSO)
b. Procedure:
-
Inoculation: A standardized microbial suspension is uniformly spread over the surface of an agar plate.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound dissolved in a suitable solvent and placed on the agar surface.
-
Controls: A disk impregnated with the pure solvent is used as a negative control. A disk with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.
Mandatory Visualization
Hypothesized Mechanism of Action
The following diagram illustrates a hypothesized signaling pathway for the antimicrobial action of long-chain alkyl dioxolanes, which is believed to involve the disruption of the microbial cell membrane.
Caption: Hypothesized mechanism of this compound.
Experimental Workflow for MIC Determination
The diagram below outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.
Caption: Workflow for MIC determination.
Safety Operating Guide
Navigating the Safe Disposal of 2-Pentadecyl-1,3-dioxolane: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards associated with 2-Pentadecyl-1,3-dioxolane, drawing inferences from related compounds. 1,3-Dioxolane is a highly flammable liquid and vapor that can cause serious eye irritation and may form explosive peroxides.[1][2] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following should be worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Use protective gloves resistant to chemicals. Always inspect gloves before use and dispose of contaminated gloves properly.
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat. For larger quantities or in case of splashes, flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.
Handling and Storage:
-
Handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for 1,3-Dioxolane, a structurally related compound, to provide a reference for safe handling and disposal.
| Property | Data for 1,3-Dioxolane | Source |
| Melting Point/Range | -95 °C (-139 °F) | |
| Density | 1.06 g/cm³ at 25 °C (77 °F) | |
| ACGIH TLV (Threshold Limit Value) | 20 ppm (8-hour TWA) | [2] |
Step-by-Step Disposal Protocol
This protocol provides a standardized procedure for the safe handling and disposal of this compound waste in a laboratory setting. The primary principle is to prevent its release into the environment by avoiding drain or trash disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label the waste container as "Waste this compound".
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials.
Step 2: Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent environmental release.
-
Absorb: For small spills, carefully take up the material with a liquid-absorbent material (e.g., Chemizorb®). For larger spills, dike the area to contain the spill.
-
Collect: Place the absorbed material and any contaminated soil or items into a suitable, sealed container for disposal.
-
Clean: Clean the affected area thoroughly.
Step 3: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and sealed container for collecting this compound waste.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources, and separate from incompatible materials.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Regulations: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Pentadecyl-1,3-dioxolane
Essential Safety and Handling Guide for 2-Pentadecyl-1,3-dioxolane
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the safety profiles of structurally similar long-chain acetals and related chemical compounds. A thorough risk assessment should be conducted by the user before handling this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.
Inferred Hazard Profile
Based on the analysis of related compounds, this compound is anticipated to present the following hazards:
-
Combustibility: As a long-chain organic molecule, it is likely a combustible liquid.
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.
-
Low Acute Toxicity: While generally considered to have low toxicity, inhalation of mists or aerosols and ingestion should be avoided.
-
Peroxide Formation: Although the risk is lower than with ethers, the potential for peroxide formation during prolonged storage cannot be entirely ruled out.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | ANSI Z87.1 or EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 |
| Body Protection | Laboratory coat. | --- |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If aerosols or mists are generated, use a NIOSH-approved respirator. | --- |
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling.
Spill Management
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols: Glove Selection
Methodology for Chemical Resistance Glove Testing (Based on EN 374):
-
Permeation Test: A sample of the glove material is placed in a test cell, acting as a barrier between the challenge chemical (this compound) and a collection medium (gas or liquid). The time it takes for the chemical to break through the material at a standardized rate is measured.
-
Degradation Test: The change in a glove's physical properties (e.g., weight, tensile strength) after continuous contact with the chemical is measured.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
